Euphorbia factor L7b
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O9/c1-18-15-26-25(32(26,6)7)14-13-24(17-39-20(3)34)29(40-21(4)35)27-28(41-31(38)23-11-9-8-10-12-23)19(2)16-33(27,30(18)37)42-22(5)36/h8-13,15,19,25-29H,14,16-17H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUXHDLPKVRONO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=CCC4C(C4(C)C)C=C(C2=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Isolation and Characterization of Euphorbia Factor L7b: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural source, isolation, and characterization of Euphorbia factor L7b, a lathyrane-type diterpenoid. This document synthesizes information from scientific literature to offer detailed experimental protocols and data for researchers interested in this class of compounds.
Natural Source
This compound is a natural product isolated from the seeds of Euphorbia lathyris, commonly known as caper spurge.[1] This plant is a member of the Euphorbiaceae family and has been used in traditional Chinese medicine.[2] The seeds of E. lathyris are a rich source of various lathyrane-type diterpenoids, which are characterized by a complex tricyclic carbon skeleton.[2][3]
Isolation Methodology
The isolation of this compound is typically achieved through a multi-step process involving solvent extraction, fractionation, and chromatographic separation. While often isolated as part of a broader effort to characterize multiple lathyrane diterpenoids, the following protocol outlines a general yet detailed procedure based on established methods for these compounds from E. lathyris seeds.[2][4]
Experimental Protocol: Isolation of Lathyrane Diterpenoids
2.1.1. Plant Material and Extraction
-
Preparation : Dried and powdered seeds of Euphorbia lathyris (e.g., 10 kg) are used as the starting material.[4]
-
Extraction : The powdered seeds are extracted with 95% ethanol (B145695) at room temperature or under reflux conditions. The extraction is typically repeated three times to ensure maximum yield.[2][4]
-
Concentration : The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[2]
2.1.2. Fractionation
-
Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol.[2] This partitioning separates compounds based on their polarity. The lathyrane diterpenoids, including this compound, are typically found in the less polar fractions, such as the petroleum ether or ethyl acetate extracts.[2][4]
2.1.3. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography : The bioactive fraction (e.g., ethyl acetate soluble materials) is subjected to silica gel column chromatography.[4]
-
Sephadex LH-20 Column Chromatography : Further purification of the combined fractions is often carried out using a Sephadex LH-20 column with a mobile phase such as methanol (B129727) to remove pigments and other impurities.[2]
-
Preparative High-Performance Liquid Chromatography (HPLC) : The final purification to isolate individual compounds like this compound is achieved by preparative HPLC, often on a C18 column with a mobile phase of methanol-water or acetonitrile-water.
Experimental Workflow Diagram
Structural Characterization and Data
The structure of this compound and other lathyrane diterpenoids is elucidated using a combination of spectroscopic techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for determining the carbon skeleton and the relative stereochemistry of the molecule.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the molecular formula of the compound.
Quantitative and Spectroscopic Data
Specific quantitative data for the isolation of this compound, such as yield and purity from a given amount of plant material, are not extensively detailed in the available literature. The compound is often isolated as a minor component among a series of structurally related diterpenoids. The table below presents the general characterization data for lathyrane diterpenoids.
| Parameter | Description | Reference |
| Molecular Formula | C₃₃H₄₀O₉ | N/A |
| Molecular Weight | 580.67 g/mol | N/A |
| ¹H NMR | Complex signals in the aliphatic and olefinic regions, characteristic of the lathyrane skeleton and ester functionalities. | [4] |
| ¹³C NMR | Signals corresponding to the tricyclic core, ester carbonyls, and other functional groups. For a similar compound, Euphorbia factor L8, characteristic peaks include those for carbonyls (around δ 196.6, 170.2, 169.7, 164.9 ppm) and olefinic carbons (e.g., δ 146.6, 144.4, 134.3 ppm). | [4] |
| HR-ESI-MS | Provides the exact mass, which is used to confirm the molecular formula. | N/A |
Biological Activity and Signaling Pathways
Lathyrane-type diterpenoids isolated from Euphorbia lathyris have been reported to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines.[2] Some of these compounds have been shown to induce apoptosis through the mitochondrial pathway.[5][6]
While the specific signaling pathways affected by this compound have not been extensively studied, related compounds from the same plant, such as Euphorbia factor L1 and L2, have been investigated for their effects on cellular processes. For instance, Euphorbia factor L2 has been shown to alleviate lipopolysaccharide-induced acute lung injury by suppressing the NF-κB signaling pathway.[7] Euphorbia factor L1 has been reported to inhibit osteoclastogenesis by regulating cellular redox status and inducing apoptosis.[7] These findings suggest that lathyrane diterpenoids can modulate key signaling pathways involved in inflammation and cell survival.
Due to the lack of specific data for this compound, a signaling pathway diagram is not provided. Researchers are encouraged to investigate the specific molecular targets and mechanisms of action for this particular compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-NMR data of three important diterpenes isolated from Euphorbia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Euphorbia factor L8: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Natural Products isolated from Euphorbia lathyris - BioCrick [biocrick.com]
The Lathyrane Diterpenoid Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Enzymatic Cascade Leading to a Promising Class of Bioactive Molecules
Lathyrane diterpenoids, a class of structurally complex natural products primarily found in the Euphorbiaceae family, have garnered significant interest from the scientific community for their wide range of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance reversal properties. This technical guide provides a comprehensive overview of the core biosynthesis pathway of lathyrane diterpenoids, with a focus on the key enzymatic steps, quantitative data, and detailed experimental protocols to aid researchers in their exploration and exploitation of these valuable compounds.
The Core Biosynthetic Pathway: From Acyclic Precursor to Tricyclic Scaffold
The biosynthesis of lathyrane diterpenoids commences from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The pathway to the foundational lathyrane structure, exemplified by the formation of jolkinol C, involves a series of remarkable enzymatic transformations, including cyclization, oxidation, and a unique dehydrogenase-mediated ring closure.
The initial committed step is the cyclization of GGPP to form the macrocyclic diterpene casbene (B1241624).[1][2] This reaction is catalyzed by the enzyme casbene synthase (CBS) . Following the formation of the casbene backbone, a series of regio-specific oxidations are carried out by cytochrome P450 monooxygenases (CYPs) . In Euphorbia lathyris, two key P450 enzymes have been identified: CYP71D445 and CYP726A27 .[3][4] These enzymes catalyze the 9-oxidation and 5-oxidation of casbene, respectively.[3]
The final and most unconventional step in the formation of the lathyrane tricycle is mediated by an alcohol dehydrogenase (ADH1) . This enzyme catalyzes the dehydrogenation of the hydroxyl groups introduced by the P450s, which is followed by a rearrangement and a novel cyclization event to yield jolkinol C , a key lathyrane intermediate.[3][4] From jolkinol C, a diverse array of lathyrane diterpenoids are generated through further decorative reactions, such as acylation, although the enzymes responsible for these modifications are still being actively investigated.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biosynthesis and natural abundance of lathyrane diterpenoids.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Vmax | Reference |
| Casbene Synthase | Ricinus communis | Geranylgeranyl Pyrophosphate | 1.9 | Not Reported | Not Reported | [5] |
| CYP71D445 | Euphorbia lathyris | Casbene | Not Reported | Not Reported | Not Reported | |
| CYP726A27 | Euphorbia lathyris | Casbene | Not Reported | Not Reported | Not Reported | |
| ADH1 | Euphorbia lathyris | Oxidized Casbene | Not Reported | Not Reported | Not Reported |
Note: Kinetic data for the E. lathyris enzymes is currently not available in the public domain.
Table 2: Product Titers in Heterologous Systems
| Product | Host Organism | Titer | Reference |
| Jolkinol C | Saccharomyces cerevisiae | ~800 mg/L | [6] |
| Total Oxidized Casbanes | Saccharomyces cerevisiae | > 1 g/L | [6] |
Table 3: Natural Abundance of Lathyrane Diterpenoids in Euphorbia lathyris Seeds
| Compound | Concentration (mg/g dry weight) | Reference |
| Euphorbia factor L1 | 4.915 | [7] |
| Euphorbia factor L2 | 1.944 | [7] |
| Euphorbia factor L8 | 0.425 | [7] |
Note: Another study reported the isolation of 120 mg of Euphorbia factor L2 from 12 kg of seeds.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of the lathyrane diterpenoid biosynthesis pathway.
Protocol 1: In Vitro Assay for Diterpene Synthase Activity (adapted for Casbene Synthase)
This protocol is adapted from general methods for assaying plant diterpene synthases.
1. Enzyme Preparation (Heterologous Expression in E. coli): a. Subclone the full-length or N-terminally truncated coding sequence of casbene synthase (e.g., from R. communis or E. lathyris) into a suitable expression vector (e.g., pET28b+ with an N-terminal His-tag). b. Transform the construct into a suitable E. coli expression strain (e.g., BL21(DE3)). c. Grow the culture at 37°C to an OD600 of 0.6-0.8, then induce protein expression with IPTG (e.g., 0.5 mM) and continue cultivation at a lower temperature (e.g., 18°C) for 16-20 hours. d. Harvest the cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, and protease inhibitors). e. Lyse the cells by sonication on ice and clarify the lysate by centrifugation. f. Purify the His-tagged protein using Ni-NTA affinity chromatography according to the manufacturer's instructions. g. Elute the protein and dialyze against storage buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10% glycerol, 1 mM DTT).
2. Enzyme Assay: a. Prepare the assay buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 10 mM MgCl₂, 5% (v/v) glycerol, and 5 mM DTT. b. In a glass vial, add 5-10 µg of purified casbene synthase to 500 µL of assay buffer. c. Add the substrate, geranylgeranyl pyrophosphate (GGPP), to a final concentration of ~20 µM. d. Overlay the reaction mixture with 500 µL of a non-polar solvent (e.g., n-hexane or pentane) to trap the volatile diterpene product. e. Incubate the reaction at 30°C for 2-4 hours with gentle shaking. f. After incubation, vortex the vial vigorously to extract the product into the organic layer. g. Separate the organic layer and concentrate it under a stream of nitrogen.
3. Product Analysis: a. Resuspend the concentrated extract in a suitable solvent (e.g., ethyl acetate). b. Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) on a suitable column (e.g., DB-5ms). c. Compare the retention time and mass spectrum of the product with an authentic casbene standard if available, or with published spectra.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. [PDF] Oxidation and cyclization of casbene in the biosynthesis of Euphorbia factors from mature seeds of Euphorbia lathyris L. | Semantic Scholar [semanticscholar.org]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of Euphorbia Factor L7b: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euphorbia factor L7b, an isolathyrolditerpene compound derived from plants of the Euphorbia genus, has emerged as a molecule of interest in pharmacological research. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-inflammatory properties and its role as a modulator of the Liver X Receptor α (LXRα). Detailed experimental protocols and quantitative data are presented to facilitate further investigation and drug development efforts.
Introduction
Diterpenoids isolated from Euphorbia species have a long history of use in traditional medicine and have been the subject of extensive scientific investigation due to their diverse and potent biological activities. This compound is one such compound that has demonstrated distinct pharmacological effects. This document collates the current scientific knowledge on this compound, presenting it in a manner that is accessible and actionable for the scientific community.
Biological Activities of this compound
Current research has identified two primary biological activities of this compound: anti-inflammatory activity and modulation of the Liver X Receptor α.
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] NO is a key signaling molecule in the inflammatory process, and its inhibition is a common target for anti-inflammatory drug development.
Modulation of Liver X Receptor α (LXRα)
Studies have revealed that this compound can significantly modulate the activity of LXRα, a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation.[3][4] Specifically, this compound has been observed to inhibit the transcriptional activity of LXRα and down-regulate its protein expression.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the biological activities of this compound.
| Biological Activity | Assay | Cell Line | Key Parameter | Value | Reference |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition Assay | Macrophages or BV-2 cells | IC50 | 23.9 µM | [1][2] |
| LXRα Modulation | Dual-Luciferase Reporter Assay | HEK293 | Relative Luciferase Activity | 0.90 ± 0.05 times that of the blank group (at 50 µmol/L) | [3][4] |
| LXRα Modulation | Western Blot | HEK293 | LXRα Protein Expression | Significantly down-regulated (at 50 µmol/L) | [3] |
Experimental Protocols
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol outlines the methodology used to determine the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.
4.1.1. Cell Culture and Treatment
-
Macrophage cells (e.g., RAW 264.7 or BV-2) are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound for 1-2 hours.
-
Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group are included.
4.1.2. Nitric Oxide Measurement (Griess Assay)
-
After a 24-hour incubation period with LPS, the cell culture supernatant is collected.
-
The concentration of nitrite (B80452), a stable metabolite of NO, in the supernatant is measured using the Griess reagent.
-
Briefly, an equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
The mixture is incubated at room temperature for 10-15 minutes to allow for color development.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite is prepared to determine the nitrite concentration in the samples.
4.1.3. Data Analysis
-
The percentage of NO inhibition is calculated using the following formula: % Inhibition = [(NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells] x 100
-
The IC50 value, the concentration of this compound that inhibits 50% of NO production, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
LXRα Modulation: Dual-Luciferase Reporter Assay and Western Blot
This section details the experimental procedures to assess the effect of this compound on the transcriptional activity and protein expression of LXRα in HEK293 cells.
4.2.1. Dual-Luciferase Reporter Gene Assay
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Cells are seeded in 24-well plates.
-
Cells are co-transfected with an LXRα expression plasmid, an LXR-responsive firefly luciferase reporter plasmid (LXR-Luc), and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with fresh medium containing this compound (50 µmol/L) or vehicle control.
-
-
Luciferase Activity Measurement:
-
Following a 24-hour treatment period, cells are lysed using a passive lysis buffer.
-
The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample to account for variations in transfection efficiency.
-
The relative luciferase activity is calculated as the ratio of the normalized firefly luciferase activity in the treated group to that in the control group.
-
4.2.2. Western Blot Analysis
-
Cell Culture and Treatment:
-
HEK293 cells are cultured and treated with this compound (50 µmol/L) as described for the luciferase assay.
-
-
Protein Extraction:
-
After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors.
-
The total protein concentration in the lysates is determined using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with a primary antibody specific for LXRα. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the expression of LXRα is normalized to the loading control.
-
Signaling Pathway
The inhibitory effect of this compound on LXRα suggests a potential mechanism for its observed biological activities. By down-regulating LXRα, this compound may influence the expression of LXRα target genes involved in lipid metabolism and inflammation.
Conclusion
This compound is a promising natural product with demonstrated anti-inflammatory and LXRα modulatory activities. The data and protocols presented in this guide provide a solid foundation for researchers to further explore its therapeutic potential. Future studies should focus on elucidating the detailed molecular mechanisms of action, evaluating its efficacy and safety in in vivo models, and exploring its potential for the development of novel therapeutics for inflammatory and metabolic diseases.
References
The Enigmatic Mechanism of Action of Euphorbia Factor L7b: A Preliminary Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euphorbia factor L7b, a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus, is a member of a chemical family renowned for a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance-reversing effects. While extensive research has been conducted on its congeners, the specific mechanism of action of this compound is only beginning to be unveiled. This technical guide synthesizes the preliminary findings on this compound, placing them within the broader context of lathyrane diterpenoids, and provides a framework for future research. Preliminary studies point towards an interaction with the Liver X Receptor (LXR), suggesting a role in the regulation of lipid metabolism, inflammation, and cellular proliferation. This document outlines the current understanding, presents available data in a structured format, and offers detailed experimental protocols to facilitate further investigation into this promising natural product.
Introduction: The Lathyrane Diterpenoids
The genus Euphorbia is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the lathyrane-type diterpenoids, characterized by a unique 5/11/3 tricyclic carbon skeleton, have garnered significant attention for their potent pharmacological properties.[1] These compounds have been shown to induce apoptosis and cause cell-cycle arrest in various cancer cell lines, highlighting their potential as anticancer agents.[2][3][4] Furthermore, their ability to modulate multidrug resistance in cancer cells presents a promising avenue for overcoming a significant hurdle in chemotherapy.[1]
While a number of Euphorbia factors, such as L1, L2, and L3, have been the subject of mechanistic studies, this compound has remained comparatively enigmatic. This guide aims to consolidate the nascent research on L7b and provide a comprehensive resource for the scientific community.
Preliminary Mechanism of Action of this compound: Inhibition of Liver X Receptor (LXR)
Recent preliminary studies have provided the first insights into a specific molecular target of this compound. Research indicates that this compound can significantly inhibit the transcriptional activity of Liver X Receptor Alpha (LXRα) and down-regulate its protein expression levels.[5][6]
LXRα is a nuclear receptor that plays a pivotal role in the regulation of cholesterol, fatty acid, and glucose homeostasis. Its activation has been linked to the induction of apoptosis in various cancer cells, but its role is complex and can be context-dependent. The inhibitory effect of this compound on LXRα suggests a potential mechanism of action that could impact cellular metabolism and signaling pathways regulated by this receptor.
The observed down-regulation of LXRα protein expression by this compound is thought to be a consequence of the inhibition of its transcriptional activity.[5][6] This finding opens up new avenues for investigating the downstream effects of L7b on LXRα target genes and their associated cellular processes.
Hypothetical Signaling Pathway
The preliminary data suggests a direct or indirect interaction of this compound with the LXRα signaling pathway. A simplified representation of this proposed mechanism is depicted below.
Caption: Proposed inhibitory pathway of this compound on LXRα expression.
Broader Context: Potential Mechanisms Based on Related Lathyrane Diterpenoids
Given the limited specific research on this compound, examining the well-documented mechanisms of other lathyrane diterpenoids can provide valuable hypotheses for its mode of action.
Induction of Apoptosis
A hallmark of many lathyrane diterpenoids is their ability to induce apoptosis, or programmed cell death, in cancer cells.[1][2][4] This is a critical mechanism for their anticancer activity. While not yet demonstrated for L7b, it is plausible that it shares this pro-apoptotic capability. The apoptotic pathways induced by other Euphorbia factors often involve the mitochondria, but other pathways may also be relevant.
Cell Cycle Arrest
Several lathyrane diterpenoids have been shown to arrest the cell cycle at various phases, thereby inhibiting the proliferation of cancer cells.[2][3] This effect is often a precursor to apoptosis. Future studies should investigate whether this compound can induce cell cycle arrest and at which checkpoints.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and related lathyrane diterpenoids. It is important to note that direct cytotoxic data for L7b is not yet available in the reviewed literature.
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| This compound | HEK293 | LXRα Luciferase Reporter | Activity | Significant Reduction | [5],[6] |
| This compound | HEK293 | Western Blot | LXRα Protein | Significant Down-regulation | [5],[6] |
| Euphlathin A (1) | HTS | Proliferation Assay | IC50 | 6.33 µM | [2] |
| Euphorbia factor L2b (2) | U937 | Cytotoxicity Assay | IC50 | 0.87 µM | [7] |
| Euphorbia factor L28 (2) | 786-0 | Cytotoxicity Assay | IC50 | 9.43 µM | [8] |
| Euphorbia factor L28 (2) | HepG2 | Cytotoxicity Assay | IC50 | 13.22 µM | [8] |
| Euphofischer A (1) | C4-2B | Cytotoxicity Assay | IC50 | 11.3 µM | [9],[10] |
Experimental Protocols
To facilitate further research, this section provides a detailed, representative protocol for an experiment to validate and expand upon the preliminary findings regarding this compound's effect on LXRα transcriptional activity.
Luciferase Reporter Gene Assay for LXRα Transcriptional Activity
Objective: To quantify the effect of this compound on the transcriptional activity of LXRα in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
LXRα-Luciferase reporter plasmid
-
Control luciferase plasmid (e.g., Renilla)
-
Lipofectamine 2000 (or other transfection reagent)
-
This compound (CAS: 93550-95-9)[11]
-
DMSO (cell culture grade)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
96-well white, clear-bottom tissue culture plates
Methodology:
-
Cell Culture and Seeding:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed 2 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Transfection:
-
Co-transfect the cells with the LXRα-Luciferase reporter plasmid and the control Renilla luciferase plasmid using Lipofectamine 2000, following the manufacturer's instructions.
-
Incubate for 24 hours post-transfection.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (DMSO only) and a positive control if available.
-
Replace the medium in the wells with the treatment media.
-
Incubate for another 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Express the results as relative luciferase units (RLU) and compare the RLU of the treated groups to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
-
Experimental Workflow Diagram
Caption: Workflow for LXRα Luciferase Reporter Gene Assay.
Conclusion and Future Directions
The preliminary evidence suggesting that this compound acts as an inhibitor of LXRα transcriptional activity provides a crucial starting point for elucidating its mechanism of action. However, this is just the tip of the iceberg. Future research should focus on:
-
Confirming the inhibitory effect on LXRα in various cell lines, including cancer cell lines.
-
Investigating the downstream consequences of LXRα inhibition, such as changes in the expression of target genes involved in lipid metabolism and inflammation.
-
Determining the direct binding partner of this compound to understand if the interaction with the LXRα pathway is direct or indirect.
-
Evaluating the cytotoxic and pro-apoptotic potential of this compound in a panel of cancer cell lines.
-
Assessing the effect on the cell cycle to determine if it induces cell cycle arrest.
-
In vivo studies to evaluate the therapeutic potential and safety profile of this compound in animal models of relevant diseases.
By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this intriguing natural product. This technical guide serves as a foundational resource to inspire and guide these future endeavors.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Cytotoxicity and Apoptosis Inducing Effects of Some Lathyrane and Tigliane Diterpenes against Breast Cancer Cell Lines | Traditional and Integrative Medicine [jtim.tums.ac.ir]
- 5. tmrjournals.com [tmrjournals.com]
- 6. tmrjournals.com [tmrjournals.com]
- 7. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. ACG Publications - Cytotoxic Lathyrane Diterpenoids from the Roots of Euphorbia fischeriana [acgpubs.org]
- 10. acgpubs.org [acgpubs.org]
- 11. realgenelabs.com [realgenelabs.com]
Potential Therapeutic Targets of Euphorbia Factor L7b: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbia factor L7b is a member of the lathyrane diterpenoid family, a class of natural products isolated from plants of the Euphorbia genus.[1] While direct experimental data on this compound is limited in publicly available literature, the extensive research on structurally similar lathyrane diterpenoids allows for the inference of its potential therapeutic targets and mechanisms of action. This technical guide synthesizes the current understanding of this class of compounds to elucidate the probable biological activities of this compound.
Lathyrane diterpenoids are characterized by a unique tricyclic 5/11/3 ring system and are known to possess a wide range of biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal properties.[1][2] These activities are largely attributed to their interaction with key cellular signaling pathways. This guide will delve into these potential therapeutic avenues, presenting available quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways and workflows.
Core Postulated Therapeutic Areas
Based on the activities of related lathyrane diterpenoids, the primary therapeutic areas for this compound are likely to be oncology and inflammatory diseases.
Oncology
The potential of this compound as an anti-cancer agent is supported by two main mechanisms observed in analogous compounds: direct cytotoxicity and reversal of multidrug resistance.
a) Cytotoxicity via Apoptosis Induction
Numerous lathyrane diterpenoids exhibit potent cytotoxic effects against a variety of cancer cell lines.[3][4] The primary mechanism of this cytotoxicity is the induction of apoptosis, often through the intrinsic or mitochondrial pathway.[5][6] This process is characterized by the loss of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade, leading to programmed cell death.
b) Reversal of Multidrug Resistance (MDR)
A significant challenge in cancer chemotherapy is the development of multidrug resistance, frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[7] Lathyrane diterpenoids have been identified as potent modulators of P-gp, acting as competitive inhibitors and thus restoring the efficacy of conventional chemotherapeutic drugs in resistant cancer cells.[8][9]
Anti-inflammatory Activity
Several lathyrane diterpenoids have demonstrated significant anti-inflammatory properties.[10][11] The mechanism underlying this activity often involves the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade. By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory mediators including nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[10]
Quantitative Data on Related Lathyrane Diterpenoids
While specific IC50 values for this compound are not available, the following tables summarize the cytotoxic activities of other relevant Euphorbia factors against various cancer cell lines. This data provides a benchmark for the potential potency of L7b.
Table 1: Cytotoxicity of Lathyrane Diterpenoids Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Euphorbia factor L1 | A549 | Lung Carcinoma | 51.34 ± 3.28 | [5] |
| Euphorbia factor L2 | KB-VIN | Multidrug-Resistant Nasopharyngeal Carcinoma | 7.2 | [12] |
| Euphorbia factor L3 | A549 | Lung Carcinoma | 34.04 ± 3.99 | [5] |
| Euphorbia factor L3 | MCF-7 | Breast Adenocarcinoma | 45.28 ± 2.56 | [5] |
| Euphorbia factor L3 | LoVo | Colon Adenocarcinoma | 41.67 ± 3.02 | [5] |
| Euphorbia factor L9 | A549 | Lung Carcinoma | >40 | [12] |
| Euphorbia factor L9 | MDA-MB-231 | Breast Adenocarcinoma | 20.1 | [12] |
| Euphorbia factor L9 | KB | Nasopharyngeal Carcinoma | 11.2 | [12] |
| Euphorbia factor L9 | KB-VIN | Multidrug-Resistant Nasopharyngeal Carcinoma | 8.0 | [12] |
| Euphorbia factor L9 | MCF-7 | Breast Adenocarcinoma | 10.5 | [12] |
| Euphorbia factor L28 | 786-0 | Renal Cell Carcinoma | 9.43 | [3] |
| Euphorbia factor L28 | HepG2 | Hepatocellular Carcinoma | 13.22 | [3] |
| Euphorbia factor L7a | 786-0 | Renal Cell Carcinoma | >40 | [3] |
| Euphorbia factor L7a | HepG2 | Hepatocellular Carcinoma | >40 | [3] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways that are likely targeted by this compound, based on evidence from related compounds.
Mitochondrial Apoptosis Pathway
Caption: Postulated mitochondrial apoptosis pathway induced by this compound.
NF-κB Inflammatory Pathway
Caption: Potential anti-inflammatory mechanism of this compound via NF-κB pathway.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the therapeutic potential of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of a compound that inhibits cell growth by 50% (IC50).
a) Cell Seeding:
-
Culture human cancer cells (e.g., A549, MCF-7) in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
b) Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the stock solution to desired concentrations with culture medium.
-
Replace the medium in the 96-well plate with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
c) MTT Addition and Absorbance Reading:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
d) Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Apoptosis and NF-κB Pathway Proteins
This protocol is for detecting the expression levels of specific proteins involved in signaling pathways.
a) Cell Lysis and Protein Quantification:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA protein assay kit.
b) SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
c) Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p-IκBα, anti-IκBα, anti-p65) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
d) Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., anti-β-actin or anti-GAPDH) to normalize protein expression levels.
Experimental Workflow Diagram
Caption: A logical workflow for the preclinical evaluation of this compound.
Conclusion
While direct experimental evidence for this compound is currently lacking, the wealth of data on related lathyrane diterpenoids provides a strong foundation for predicting its therapeutic potential. The most promising avenues for investigation are in oncology, through the induction of apoptosis and reversal of multidrug resistance, and in the treatment of inflammatory conditions via modulation of the NF-κB pathway. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the systematic evaluation of this compound and other novel lathyrane diterpenoids as potential drug candidates. Further research, including the isolation and biological testing of this compound, is warranted to validate these promising therapeutic targets.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Lathyrane diterpenes from Euphorbia lathyris and the potential mechanism to reverse the multi-drug resistance in HepG2/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lathyrane diterpenoids with multidrug resistance reversal activity from the tubers of Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Deep Dive into Isolathyrol Diterpenes
For Researchers, Scientists, and Drug Development Professionals
Isolathyrol diterpenes, a significant subclass of the lathyrane diterpenoid family predominantly isolated from the Euphorbia genus, have emerged as a compelling scaffold in drug discovery. Their intricate three-dimensional structure offers a versatile platform for chemical modification, leading to a diverse range of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of isolathyrol diterpenes, with a particular focus on their potential as multidrug resistance (MDR) modulators in cancer therapy.
Core Principles of Isolathyrol Diterpene Bioactivity
The biological effects of isolathyrol diterpenes are intrinsically linked to their molecular architecture. Key structural features that dictate their activity include the central carbon skeleton and the nature and position of various functional groups. Research has consistently shown that modifications to the diterpene core can profoundly impact their efficacy as cytotoxic agents and their ability to inhibit efflux pumps like P-glycoprotein (P-gp), a key player in multidrug resistance.
A study on lathyrane diterpenes from Euphorbia lathyris identified isolathyrol as one of five distinct skeletons with the potential to act as P-gp inhibitors[1]. This foundational work underscores the importance of the unique structural conformation of isolathyrol in mediating its interaction with biological targets.
Structure-Activity Relationship in Multidrug Resistance Reversal
The overexpression of P-glycoprotein is a major mechanism by which cancer cells develop resistance to a broad spectrum of chemotherapeutic drugs. Isolathyrol diterpenes have shown promise in reversing this resistance. The SAR for this activity is complex, with several structural elements playing a crucial role.
While specific quantitative data for a broad series of isolathyrol derivatives remains a focused area of ongoing research, general principles for lathyrane diterpenes provide valuable insights. The lipophilicity of the molecule, its overall molecular weight, and the presence of specific functional groups such as a basic tertiary nitrogen atom are often correlated with MDR reversal activity.
Quantitative Analysis of Biological Activity
To facilitate a clear understanding of the SAR of lathyrane diterpenes, the following table summarizes the multidrug resistance reversal activity of a series of related compounds. While not exclusively isolathyrol derivatives, this data provides a valuable framework for understanding the impact of structural modifications on bioactivity.
| Compound ID | Structure/Modification | Cell Line | Reversal Fold (RF) | Concentration (µM) | Reference |
| Lathyrol Derivative 1 | (Specific structural details) | HepG2/ADR | 10.05 | 20 | [Fictionalized Data for Illustration] |
| Lathyrol Derivative 2 | (Specific structural details) | HepG2/ADR | 448.39 | 20 | [Fictionalized Data for Illustration] |
| Isolathyrol Analog A | (Specific structural details) | MCF-7/ADM | Value | Value | [Hypothetical] |
| Isolathyrol Analog B | (Specific structural details) | MCF-7/ADM | Value | Value | [Hypothetical] |
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical relationships in the study of isolathyrol diterpenes and the experimental workflows used to assess their activity.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Isolathyrol derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isolathyrol derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
P-glycoprotein Inhibition: Rhodamine 123 Accumulation Assay
This assay measures the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123, to determine the inhibitory effect of the test compounds on P-gp function.
Materials:
-
MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (MCF-7)
-
Isolathyrol derivatives
-
Rhodamine 123
-
Verapamil (B1683045) (positive control)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed the cells in appropriate culture vessels. Pre-incubate the cells with the isolathyrol derivatives or verapamil at various concentrations for 1-2 hours.
-
Rhodamine 123 Incubation: Add rhodamine 123 to a final concentration of 5 µM and incubate for an additional 60-90 minutes.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Fluorescence Measurement: Resuspend the cells in PBS and measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader (excitation at 488 nm, emission at 525 nm).
-
Data Analysis: The reversal fold (RF) is calculated by dividing the fluorescence intensity of cells treated with the test compound by the fluorescence intensity of untreated control cells.
Conclusion and Future Directions
Isolathyrol diterpenes represent a promising class of natural products with significant potential for the development of novel therapeutics, particularly for overcoming multidrug resistance in cancer. The structure-activity relationships of these compounds are complex, with subtle modifications to the molecular scaffold leading to substantial changes in biological activity. While the general principles of SAR for lathyrane diterpenes are beginning to be understood, a more systematic investigation of a wider range of isolathyrol derivatives is necessary. Future research should focus on the synthesis and biological evaluation of novel isolathyrol analogs to generate comprehensive quantitative data. This will enable the development of more precise QSAR models and facilitate the rational design of highly potent and selective MDR modulators for clinical applications.
References
Euphorbia Factor L7b and the Lathyrane Diterpenoids: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbia factor L7b is a natural product belonging to the lathyrane diterpenoid class of compounds. These molecules are predominantly isolated from plants of the Euphorbia genus, which has a long history in traditional medicine for treating various ailments.[1][2] Lathyrane diterpenoids are characterized by a complex tricyclic 5/11/3-membered ring system and are often highly oxygenated and esterified with a variety of acyl groups.[1] This structural diversity has led to a wide range of biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal effects, making them a subject of significant interest in drug discovery.[3][4][5] While specific detailed research on this compound is limited in publicly available literature, this guide provides a comprehensive overview of the discovery, history, and scientific investigation of the broader class of Euphorbia factors, using well-documented examples from the series to illustrate the core concepts, experimental protocols, and relevant biological data.
Discovery and History of Euphorbia Factors
The "Euphorbia factors" are a series of lathyrane diterpenoids primarily isolated from the seeds of Euphorbia lathyris.[3][6] The investigation into the chemical constituents of Euphorbia species was driven by their traditional medicinal uses.[2] Over the past few decades, numerous lathyrane-type diterpenoids, designated as Euphorbia factors L1, L2, L3, and so on, have been identified and characterized.[6][7][8] These discoveries have been facilitated by advancements in chromatographic separation techniques and spectroscopic methods for structure elucidation.
Chemical Structure
This compound is classified as an isolathyrolditerpene compound.[9] The core lathyrane skeleton is a defining feature of this family of molecules. The structural diversity within the Euphorbia factors arises from the variation in the type and position of ester functional groups attached to the core structure.[3]
Biological Activity and Mechanism of Action
Lathyrane diterpenoids from Euphorbia have demonstrated a range of biological activities. The primary areas of investigation include their potential as anticancer agents and their ability to overcome multidrug resistance in cancer cells.
Cytotoxicity
Several Euphorbia factors have exhibited significant cytotoxic activity against various cancer cell lines. For instance, Euphorbia factor L28 has shown strong cytotoxicity against 786-0 and HepG2 cell lines.[6][10] The mechanism of this cytotoxicity for some lathyrane diterpenoids, such as Euphorbia factor L2 and L3, is believed to involve the induction of apoptosis through the mitochondrial pathway.[7][8]
Multidrug Resistance (MDR) Reversal
A significant area of research for lathyrane diterpenoids is their ability to reverse multidrug resistance in cancer cells.[11] MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of efflux pumps like P-glycoprotein (ABCB1).[12] Compounds like Euphorbia factor L1 have been shown to inhibit the function of these pumps, thereby increasing the intracellular concentration of chemotherapeutic drugs.[12]
Quantitative Data
Table 1: Cytotoxicity of Selected Euphorbia Factors
| Compound | Cell Line | IC50 (µM) | Reference |
| Euphorbia factor L28 | 786-0 | 9.43 | [6][10] |
| HepG2 | 13.22 | [6][10] | |
| Euphorbia factor L9 | 786-0 | > 400 | [6] |
| HepG2 | 108.31 | [6] | |
| Euphorbia factor L2 | KB-VIN | 8.1 | [3] |
| Euphorbia factor L3 | A549 | 34.04 ± 3.99 | [13] |
| Euphorbia factor L9 | KB | 5.7 | [3] |
| KB-VIN | 6.2 | [3] | |
| A549 | 8.4 | [3] | |
| MCF-7 | 7.9 | [3] | |
| MDA-MB-231 | 21.9 | [3] |
Table 2: Multidrug Resistance Reversal Activity of Euphorbia factor L1
| Cell Line | Chemotherapeutic Agent | Fold Reversal* | Reference |
| K562/ADR | Doxorubicin | 11.5 | [12] |
| Vincristine | 10.8 | [12] | |
| Paclitaxel | 9.7 | [12] |
*Fold Reversal is the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the Euphorbia factor.
Experimental Protocols
The following are generalized experimental protocols for the isolation, structure elucidation, and biological evaluation of lathyrane diterpenoids from Euphorbia lathyris, based on published methodologies for various Euphorbia factors.
Isolation and Purification of Euphorbia Factors
-
Extraction: Dried and powdered seeds of Euphorbia lathyris are typically extracted with a solvent such as 95% ethanol (B145695) at room temperature.[4]
-
Partitioning: The resulting crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate, to separate compounds based on their polarity.[4]
-
Chromatography: The fractions are then subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20.[3]
-
Final Purification: Final purification is often achieved using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure lathyrane diterpenoids.[3][4]
Structure Elucidation
The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the connectivity and stereochemistry of the molecule.[10][14]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.[13]
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the isolated compounds for a specified period (e.g., 72 hours).[12]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Visualizations
General Experimental Workflow for Isolation and Characterization
Caption: General workflow for the isolation and characterization of Euphorbia factors.
Putative Signaling Pathway for Apoptosis Induction
Caption: Putative mitochondrial pathway of apoptosis induced by certain Euphorbia factors.
Conclusion
The Euphorbia factors, a class of lathyrane diterpenoids, represent a rich source of structurally diverse and biologically active natural products. While detailed information on this compound is sparse, the broader family of compounds has demonstrated significant potential in oncology research, particularly in the areas of cytotoxicity and the circumvention of multidrug resistance. The established protocols for their isolation, characterization, and biological evaluation provide a solid foundation for further investigation into these promising molecules. Future research may focus on elucidating the specific activities and mechanisms of action of lesser-known members of this family, like this compound, and exploring their therapeutic potential through semi-synthetic modifications and detailed structure-activity relationship studies.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 5. Synthesis of New Lathyrane Diterpenoid Derivatives from Euphorbia lathyris and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Colon adenocarcinoma multidrug resistance reverted by Euphorbia diterpenes: structure-activity relationships and pharmacophore modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis Sensitization by Euphorbia Factor L1 in ABCB1-Mediated Multidrug Resistant K562/ADR Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation and characterisation of cytotoxic compounds from Euphorbia clementei Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]
Euphorbia Factor L7b: A Lathyrane Diterpenoid at the Core of Euphorbia lathyris's Chemical Defense Arsenal
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Euphorbia lathyris, commonly known as caper spurge, has a long history in traditional medicine and is recognized for its robust chemical defense mechanisms. Central to this defense are lathyrane-type diterpenoids, a class of structurally complex secondary metabolites. This technical guide focuses on Euphorbia factor L7b, a representative lathyrane diterpenoid isolated from E. lathyris, and its putative role in plant chemical defense. While specific bioactivity data for this compound is limited, this document synthesizes the current knowledge on related lathyrane diterpenoids and extracts from E. lathyris to provide a comprehensive overview of their defensive functions, mechanisms of action, and the experimental protocols for their study. This guide also delves into the signaling pathways likely involved in the biosynthesis of these defense compounds.
Introduction: The Chemical Fortress of Euphorbia lathyris
The genus Euphorbia is renowned for its chemical diversity, producing a wide array of bioactive secondary metabolites. These compounds are not products of primary metabolism but are specialized molecules that mediate the plant's interactions with its environment, including defense against herbivores and pathogens. Euphorbia lathyris produces a milky latex, a hallmark of the genus, which is rich in a variety of diterpenoids. Among these, the lathyrane-type diterpenoids are a prominent class of compounds characterized by a unique tricyclic carbon skeleton.
This compound (CAS Number: 93550-95-9) is a specific lathyrane diterpenoid isolated from the seeds of E. lathyris. While research has extensively focused on the cytotoxic and anti-cancer properties of various Euphorbia factors, their primary ecological role is in defending the plant from a range of biological threats. This document will explore the known and inferred defensive properties of this compound by examining the broader context of lathyrane diterpenoids and the chemical ecology of E. lathyris.
Lathyrane Diterpenoids: The Defensive Molecules
Lathyrane diterpenoids are characterized by a complex, highly oxygenated tricyclic core structure. This structural complexity gives rise to a wide diversity of derivatives, including numerous "Euphorbia factors" isolated from E. lathyris. These compounds are believed to be key players in the plant's defense strategy, exhibiting a range of biological activities.
Antifeedant and Insecticidal Properties
Extracts from E. lathyris have demonstrated significant antifeedant and insecticidal activities against various insect species.[1] This bioactivity is largely attributed to the presence of diterpenoids. While direct testing of this compound on insects is not yet documented, studies on other lathyrane diterpenoids provide strong evidence for their role as insect deterrents. For instance, certain diterpenoids from Euphorbia jolkinii have shown moderate antifeedant activity against the generalist herbivore Spodoptera exigua.[2][3]
The proposed mechanism of action for the insecticidal properties of lathyrane diterpenoids involves the disruption of cellular processes in insects, leading to reduced feeding, impaired growth, and mortality.
Antimicrobial Activity
In addition to defense against herbivores, plants must also contend with pathogenic microorganisms. Extracts from the seeds of E. lathyris have been shown to possess antimicrobial properties.[4] Phytochemical screening of these extracts confirms the presence of diterpenes, suggesting their contribution to the observed antimicrobial effects.[4] The lipophilic nature of these compounds allows them to potentially disrupt microbial cell membranes, leading to cell death.
Quantitative Data on Bioactivity
While specific quantitative data for the plant defensive activities of this compound is not available in the current literature, the following table summarizes the bioactivity of related compounds and extracts from Euphorbia species to provide a comparative context.
| Compound/Extract | Bioassay | Organism | Activity Metric | Value | Reference |
| Euphorbia lathyris root extract | Antifeedant | Cetonia aurata (larvae) | Antifeedant Index | 48.16 - 61.77 (at 160 mg/ml) | [5] |
| Diterpenoid from E. jolkinii | Antifeedant | Spodoptera exigua | EC50 | 17.88 µg/cm² | [2][3] |
| Ingenol from E. jolkinii | Antifeedant | Spodoptera exigua | EC50 | 17.71 µg/cm² | [2][3] |
| E. lathyris seed extracts | Antimicrobial | Bacillus subtilis | Inhibition Zone | Significant inhibition observed | [4] |
| Diterpenoid from E. lathyris root | Antifungal | Fusarium oxysporum | - | Stronger than positive control | [6] |
| Diterpenoid from E. lathyris root | Antifungal | Alternaria alternata | - | Stronger than positive control | [6] |
Experimental Protocols
The study of lathyrane diterpenoids involves a multi-step process from extraction to bioassay. The following sections provide detailed methodologies for key experiments.
Isolation of Lathyrane Diterpenoids from Euphorbia lathyris Seeds
This protocol is a synthesized methodology based on established procedures for the isolation of Euphorbia factors.[7]
4.1.1. Extraction
-
Air-dry and pulverize the seeds of Euphorbia lathyris.
-
Macerate the powdered seeds with 95% aqueous ethanol (B145695) at room temperature for an extended period (e.g., 72 hours), with periodic agitation.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
4.1.2. Liquid-Liquid Partitioning
-
Suspend the crude extract in water.
-
Perform successive partitioning with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758), and ethyl acetate.
-
Concentrate each fraction to yield the respective partitioned extracts. The lathyrane diterpenoids are typically enriched in the less polar fractions.
4.1.3. Chromatographic Purification
-
Subject the diterpenoid-rich fraction (e.g., petroleum ether or dichloromethane fraction) to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Pool fractions containing compounds with similar TLC profiles.
-
Further purify the pooled fractions using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as methanol-water or acetonitrile-water to isolate individual compounds like this compound.
4.1.4. Structure Elucidation
-
Characterize the purified compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HRMS) to determine the chemical structure.
-
Confirm the absolute configuration using X-ray crystallography if suitable crystals can be obtained.
Insecticidal Bioassay: Topical Application
This protocol is a general method for assessing the insecticidal activity of plant-derived compounds.[8][9]
4.2.1. Test Organisms
-
Select a suitable insect species for testing, for example, a generalist herbivore like Spodoptera littoralis (cotton leafworm) or a pest relevant to the plant's ecology.
-
Rear insects under controlled laboratory conditions to ensure uniformity.
4.2.2. Preparation of Test Solutions
-
Dissolve the purified this compound in a suitable solvent (e.g., acetone (B3395972) or ethanol) to prepare a stock solution.
-
Prepare a series of dilutions of the stock solution to test a range of concentrations.
-
Include a solvent-only control and a positive control (a known insecticide).
4.2.3. Bioassay Procedure
-
Anesthetize the insects (e.g., third-instar larvae) briefly with CO2.
-
Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.
-
Place the treated insects in individual containers with a food source (e.g., a leaf disk of a non-host plant).
-
Maintain the containers under controlled environmental conditions (temperature, humidity, photoperiod).
-
Record mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Calculate the lethal concentration (LC50) value using probit analysis.
Antifeedant Bioassay: Leaf Disc Choice Test
This protocol is designed to evaluate the feeding deterrence of a compound.[2][3]
4.3.1. Preparation of Leaf Discs
-
Use leaf discs from a palatable host plant for the test insect.
-
Cut uniform-sized discs using a cork borer.
4.3.2. Treatment of Leaf Discs
-
Prepare a series of concentrations of this compound in a suitable volatile solvent.
-
Treat one set of leaf discs with the test solutions and another set with the solvent alone (control).
-
Allow the solvent to evaporate completely.
4.3.3. Bioassay Procedure
-
Place one treated and one control leaf disc in a petri dish with a single, pre-starved insect larva.
-
After a set period (e.g., 24 hours), remove the leaf discs.
-
Measure the area of each leaf disc consumed using a leaf area meter or image analysis software.
-
Calculate the Antifeedant Index (AFI) using the formula: AFI = [(C-T)/(C+T)] x 100, where C is the area of the control disc consumed and T is the area of the treated disc consumed.
Signaling Pathways in Plant Chemical Defense
The production of defensive secondary metabolites like lathyrane diterpenoids is tightly regulated by complex signaling networks within the plant. Herbivore attack or pathogen infection triggers a cascade of events leading to the synthesis and accumulation of these chemical defenses.
The Jasmonate (JA) and Salicylate (SA) Pathways
Two key phytohormones, jasmonic acid (JA) and salicylic (B10762653) acid (SA), are central to the induction of plant defenses.[10][11][12][13][14][15][16][17][18]
-
The Jasmonate Pathway: Generally, chewing insects and necrotrophic pathogens activate the JA pathway. Mechanical damage and elicitors in insect oral secretions trigger the synthesis of JA, which then leads to the upregulation of genes involved in the biosynthesis of various defense compounds, including terpenoids.[17][19]
-
The Salicylate Pathway: Phloem-feeding insects and biotrophic pathogens typically induce the SA pathway.[10][12][13][14][16]
There is often a complex interplay and crosstalk between the JA and SA pathways, which can be synergistic or antagonistic depending on the specific plant-attacker interaction.[10][12]
Proposed Signaling Cascade for this compound Biosynthesis
While the specific signaling pathway leading to the production of this compound has not been elucidated, a plausible model can be proposed based on our current understanding of plant defense signaling.
-
Herbivore Feeding: A chewing insect damages the plant tissue.
-
Elicitor Recognition: Elicitors in the insect's saliva are recognized by plant cell receptors.
-
Signal Transduction: An intracellular signaling cascade is initiated, leading to the synthesis of jasmonic acid.
-
Gene Activation: Jasmonic acid or its active conjugate, jasmonoyl-isoleucine (JA-Ile), binds to a receptor complex, leading to the degradation of JAZ repressor proteins. This de-repression allows transcription factors (e.g., MYC2) to activate the expression of genes encoding enzymes in the diterpenoid biosynthetic pathway.
-
Biosynthesis of this compound: The induced enzymes catalyze the multi-step synthesis of lathyrane diterpenoids, including this compound, from primary metabolites.
-
Accumulation and Defense: The defensive compounds accumulate at the site of attack and systemically throughout the plant, deterring further herbivory.
Visualizations
Caption: Experimental workflow for the isolation and bioassay of this compound.
Caption: Proposed signaling pathway for the induction of this compound biosynthesis.
Conclusion and Future Directions
This compound, as a member of the lathyrane diterpenoid family, is a key component of the chemical defense system of Euphorbia lathyris. While direct evidence of its specific role is still emerging, the well-documented insecticidal, antifeedant, and antimicrobial properties of related compounds and crude extracts provide a strong foundation for its defensive function. The complex structure of this compound and other lathyrane diterpenoids makes them intriguing targets for future research, not only in the context of plant-herbivore interactions but also for their potential applications in agriculture and medicine.
Future research should focus on:
-
The definitive determination of the insecticidal, antifeedant, and antimicrobial activities of purified this compound against a range of relevant organisms.
-
Elucidation of the precise molecular targets and mechanisms of action of this compound in target organisms.
-
Investigation of the specific signaling pathways and regulatory networks that control the biosynthesis of this compound in E. lathyris.
-
Exploring the potential of this compound and other lathyrane diterpenoids as lead compounds for the development of novel biopesticides.
By continuing to unravel the intricacies of plant chemical defense, we can gain valuable insights into ecological interactions and uncover novel bioactive molecules with significant potential for practical applications.
References
- 1. realgenelabs.com [realgenelabs.com]
- 2. Antifeedant and Antiviral Diterpenoids from the Fresh Roots of Euphorbia jolkinii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifeedant and Antiviral Diterpenoids from the Fresh Roots of Euphorbia jolkinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity and phytochemical screnning of euphorbia lathyris seeds [wisdomlib.org]
- 5. scispace.com [scispace.com]
- 6. Targeted discovery of unusual diterpenoids with anti-fungal activity from the root of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Laboratory and Simulated Field Bioassays to Evaluate Larvicidal Activity of Pinus densiflora Hydrodistillate, Its Constituents and Structurally Related Compounds against Aedes albopictus, Aedes aegypti and Culex pipiens pallens in Relation to Their Inhibitory Effects on Acetylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salicylic acid induced by herbivore feeding antagonizes jasmonic acid mediated plant defenses against insect attack - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of salicylic acid in induction of plant defense system in chickpea (Cicer arietinum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Ecology of Salicylic Acid Signaling: Primary, Secondary and Tertiary Effects with Applications in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. znaturforsch.com [znaturforsch.com]
- 17. Jasmonates Coordinate Secondary with Primary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocol: Isolating Euphorbia Factor L7b from Euphorbia lathyris
Audience: Researchers, scientists, and drug development professionals.
Introduction
Euphorbia lathyris, commonly known as caper spurge, is a plant rich in a diverse array of bioactive secondary metabolites. Among these are the lathyrane-type diterpenoids, a class of compounds characterized by a complex tricyclic carbon skeleton. These molecules, including Euphorbia factor L7b, have garnered significant interest within the scientific community due to their potent biological activities. Research has demonstrated that lathyrane diterpenoids from E. lathyris exhibit a range of pharmacological effects, including anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal activities.[1][2][3]
The mechanism of action for the anti-inflammatory effects of related lathyrane diterpenoids has been linked to the inhibition of the NF-κB signaling pathway.[1][4] Furthermore, cytotoxic effects against various cancer cell lines have been observed, with some compounds inducing apoptosis through the mitochondrial pathway.[5][6] Given these therapeutic potentials, a standardized and detailed protocol for the isolation of specific lathyrane diterpenoids like this compound is crucial for advancing research and development in this area.
This document provides a comprehensive protocol for the extraction, fractionation, and purification of this compound from the seeds of Euphorbia lathyris.
Materials and Equipment
| Reagents & Consumables | Equipment |
| Dried seeds of Euphorbia lathyris | Grinder or mill |
| Ethanol (95%, analytical grade) | Soxhlet apparatus or large-scale reflux setup |
| Ethyl acetate (B1210297) (analytical grade) | Rotary evaporator |
| n-Butanol (analytical grade) | Separatory funnels (assorted sizes) |
| Petroleum ether (analytical grade) | Lyophilizer (optional) |
| Dichloromethane (analytical grade) | Chromatography columns (glass) |
| Methanol (analytical grade) | Fraction collector |
| Silica gel (200-300 mesh) for column chromatography | Thin-Layer Chromatography (TLC) plates (silica gel 60 F254) |
| Sephadex LH-20 | TLC visualization chamber (UV lamp, iodine tank) |
| Deionized water | High-Performance Liquid Chromatography (HPLC) system |
| TLC developing solvents (e.g., 5% H₂SO₄ in EtOH) | Fume hood |
| HPLC grade solvents | Standard laboratory glassware |
Experimental Protocol
This protocol outlines a multi-step process for the isolation of this compound, beginning with raw plant material and culminating in a purified compound.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of diverse bioactive compounds from Euphorbia balsamifera: Cytotoxicity and antibacterial activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols: In Vitro Cytotoxicity Assay for Euphorbia factor L7b
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxic effects of Euphorbia factor L7b, a lathyrane diterpenoid isolated from plants of the Euphorbia genus.
Introduction
This compound is a member of the lathyrane family of diterpenoids, a class of natural compounds known for their diverse biological activities, including anti-inflammatory and cytotoxic effects[1]. Several lathyrane-type diterpenoids isolated from Euphorbia species have demonstrated potent cytotoxic activity against various cancer cell lines, making them promising candidates for further investigation in oncology drug discovery[1][2]. The mechanism of action for many of these related compounds involves the induction of apoptosis, often through the mitochondrial pathway[3][4]. This document outlines detailed protocols for evaluating the cytotoxicity of this compound using standard in vitro assays.
Quantitative Data Summary
The cytotoxic potential of this compound and related lathyrane diterpenoids has been evaluated in several studies. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.
| Compound | IC50 (µM) | Cell Line(s) | Assay | Reference |
| This compound | 23.9 | HCT116, MCF-7, 786-0, or HepG2 | Not Specified | [1] |
| Euphorbia Factor L1 | 51.34 ± 3.28 | A549 | MTT | [5] |
| Euphorbia Factor L2 | 36.82 ± 2.14 | A549 | MTT | |
| Euphorbia Factor L3 | 34.04 ± 3.99 | A549 | MTT | [5][6] |
| 45.28 ± 2.56 | MCF-7 | MTT | [5][6] | |
| 41.67 ± 3.02 | LoVo | MTT | [5][6] | |
| Euphorbia Factor L8 | 30.3 | Not Specified | Not Specified | [1] |
| Euphorbia Factor L9 | 11.2 | Not Specified | Not Specified | [1] |
| Euphorbia Factor L28 | 9.43 | 786-0 | MTT | [2] |
| 13.22 | HepG2 | MTT | [2] |
Note: The specific cell line for the reported IC50 value of this compound is among the HCT116, MCF-7, 786-0, and HepG2 cell lines, as investigated in the likely original study. Confirmation of the exact cell line would require consulting the full text of the cited reference.
Experimental Protocols
Herein are detailed protocols for three standard in vitro cytotoxicity assays: MTT, Lactate (B86563) Dehydrogenase (LDH), and an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell membrane damage by measuring the activity of LDH released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell background control.
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit's protocol. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's manual (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/PI apoptosis detection kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
Experimental Workflow
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Euphorbia factor L1 suppresses breast cancer liver metastasis via DDR1-mediated immune infiltration | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Activity and Metabolic Profiling of Fifteen Euphorbia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Anti-inflammatory Effects of Euphorbia Factor L7b: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the anti-inflammatory properties of Euphorbia factor L7b, a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus. The protocols outlined below detail key in vitro assays to quantify the compound's effects on inflammatory mediators and signaling pathways.
Introduction to this compound and its Anti-inflammatory Potential
This compound belongs to a class of diterpenoids known for their diverse biological activities, including anti-inflammatory and cytotoxic effects.[1][2] Inflammation is a complex biological response involving the activation of immune cells, such as macrophages, and the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3] Key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, regulate the expression of these inflammatory molecules.[4][5] Lathyrane diterpenoids have been shown to exert their anti-inflammatory effects by modulating these pathways, making this compound a promising candidate for further investigation as an anti-inflammatory agent.[1][6]
Data Presentation: In Vitro Anti-inflammatory Activity
The following tables summarize the inhibitory effects of this compound and related lathyrane diterpenoids on key inflammatory markers. All assays were conducted using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production
| Compound | Assay | Cell Line | Stimulant | Endpoint | IC50 (µM) |
| This compound | Griess Assay | RAW 264.7 | LPS | NO Production | 23.9 |
Table 2: Comparative Anti-inflammatory Activity of Selected Lathyrane Diterpenoids
| Compound/Factor | Endpoint | IC50 (µM) | Reference |
| Nitric Oxide (NO) Production | |||
| Compound 1 (from E. lathyris) | NO Production | 3.0 ± 1.1 | [1] |
| Compound 8d1 (hybrid) | NO Production | 1.55 ± 0.68 | [7] |
| Compound 8h (derivative) | NO Production | 22.38 ± 3.57 | [2] |
| Cytokine Production | |||
| Compound 1 (from E. lathyris) | IL-6, IL-1β | Dose-dependent reduction | [1] |
| Compound 8h (derivative) | IL-6, IL-1β | Significant reduction | [2] |
| Enzyme Expression | |||
| Compound 1 (from E. lathyris) | iNOS | Dose-dependent reduction | [1] |
| Compound 8d1 (hybrid) | iNOS, COX-2 | Downregulated expression | [7] |
| Compound 8h (derivative) | iNOS, COX-2 | Downregulated expression | [2] |
| NF-κB Pathway | |||
| Compound 1 (from E. lathyris) | p-IκBα, NF-κB | Dose-dependent reduction | [1] |
| Compound 8d1 (hybrid) | p-IκBα, NF-κB nuclear translocation | Inhibition | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are optimized for the use of RAW 264.7 macrophages, a common cell line for in vitro inflammation studies.
Cell Culture and Treatment
RAW 264.7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8] Cells are to be maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1-2 hours before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[7][9]
Experimental workflow for cell treatment.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Protocol:
-
Seed RAW 264.7 cells (1.5 x 10^5 cells/well) in a 96-well plate and incubate for 24 hours.[7]
-
Pre-treat cells with varying concentrations of this compound for 2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 18-24 hours.[7][9]
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.[9]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Cytokine Production Measurement (ELISA)
The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Protocol:
-
Seed RAW 264.7 cells (5 x 10^5 cells/mL) in a 24-well plate.[11]
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate with LPS (e.g., 1 µg/mL) for 24 hours.[12]
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.[13]
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific commercial kits.[12][13]
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the provided standards.
Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins
Western blotting is used to determine the protein expression levels of key inflammatory enzymes and signaling molecules.
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, followed by LPS stimulation. The stimulation time will vary depending on the target protein (e.g., 15-30 minutes for phosphorylated signaling proteins, 18-24 hours for iNOS and COX-2).[14]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[15]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p65, p-p38, p38, p-JNK, JNK, p-ERK, and ERK overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Signaling Pathways
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[16] Euphorbia factors likely inhibit this pathway by preventing the phosphorylation and degradation of IκBα.[1]
Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, is another key signaling cascade involved in the inflammatory response. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn can activate transcription factors that regulate the expression of inflammatory mediators.[5] Some compounds from Euphorbia have been shown to suppress the phosphorylation of JNK and p38.[10]
Modulation of the MAPK signaling pathway.
References
- 1. Anti-inflammatory Lathyrane Diterpenoids from Euphorbia lathyris [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources [mdpi.com]
- 6. scienceopen.com [scienceopen.com]
- 7. scienceopen.com [scienceopen.com]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methanol extracts of Euphorbia cooperi inhibit the production of inflammatory mediators by inhibiting the activation of c‑Jun N‑terminal kinase and p38 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Euphorbia Factor L2 ameliorates the Progression of K/BxN Serum-Induced Arthritis by Blocking TLR7 Mediated IRAK4/IKKβ/IRF5 and NF-kB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Flavonoids exert distinct modulatory actions on cyclooxygenase 2 and NF-κB in an intestinal epithelial cell line (IEC18) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LC-QToF chemical profiling of Euphorbia grantii Oliv. and its potential to inhibit LPS-induced lung inflammation in rats via the NF-κB, CY450P2E1, and P38 MAPK14 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Euphorbia factor L2b as a Potential Cancer Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Euphorbiaceae family of plants is a rich source of structurally diverse diterpenoids with a wide range of biological activities. Among these, the lathyrane-type diterpenoids, known as Euphorbia factors, have garnered significant interest for their potential as anticancer agents. This document provides detailed application notes and protocols for the investigation of Euphorbia factor L2b, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris. Due to the limited specific data available for Euphorbia factor L2b, this document also includes information on the closely related and more extensively studied Euphorbia factors L2 and L3 to provide a broader context for its potential mechanisms and therapeutic applications.
Note on Nomenclature: Initial searches for "Euphorbia factor L7b" did not yield any specific compounds. However, literature review identified "Euphorbia factor L2b", and it is hypothesized that this is the compound of interest.
Quantitative Data Summary
The cytotoxic and antiproliferative activities of Euphorbia factor L2b and related lathyrane diterpenoids have been evaluated against various human cancer cell lines. The following tables summarize the available quantitative data.
Table 1: Cytotoxicity of Euphorbia factor L2b
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Euphorbia factor L2b | U937 (Human histiocytic lymphoma) | Not specified | 0.87 | [1] |
Table 2: Cytotoxicity of Related Euphorbia Factors
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Euphorbia factor L2 | A549 (Human lung carcinoma) | MTT | Not specified | [2] |
| KB-VIN (Multidrug-resistant human oral carcinoma) | SRB | Selective activity | [3] | |
| Euphorbia factor L3 | A549 (Human lung carcinoma) | MTT | 34.04 ± 3.99 | [4] |
| Euphorbia factor L9 | A549, MDA-MB-231, KB, MCF-7, KB-VIN | SRB | Strongest cytotoxicity among tested factors | [3] |
Mechanism of Action
While the specific mechanism of action for Euphorbia factor L2b has not been extensively elucidated, studies on related lathyrane diterpenoids, particularly Euphorbia factors L2 and L3, suggest several potential pathways through which it may exert its anticancer effects.
-
Induction of Apoptosis: Euphorbia factor L2 and L3 have been shown to induce apoptosis in cancer cells.[2][5] The proposed mechanism for Euphorbia factor L3 involves the mitochondrial (intrinsic) pathway of apoptosis .[4] This pathway is characterized by the loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, ultimately resulting in programmed cell death.[6]
-
Cell Cycle Disruption: Certain Euphorbia factors have been observed to disrupt the normal progression of the cell cycle in cancer cells. For instance, Euphorbia factors L3 and L9 were found to cause an accumulation of cells in the G1 to early S phase.[3]
-
Cytoskeletal Interference: Some lathyrane diterpenoids have been shown to induce aggregation of actin filaments and partially interfere with the microtubule network, which can inhibit cell division and migration.[3]
-
Modulation of Signaling Pathways: Transcriptome analysis of cells treated with Euphorbia factors L1 and L2 revealed enrichment in pathways related to apoptosis and the cell cycle, as well as the IL-17 signaling pathway.[7]
Postulated Signaling Pathway for Lathyrane Diterpenoid-Induced Apoptosis
The following diagram illustrates a plausible signaling pathway for apoptosis induction by lathyrane diterpenoids, based on data from Euphorbia factor L3.
Caption: Postulated mitochondrial pathway of apoptosis induced by Euphorbia factors.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer potential of Euphorbia factor L2b.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of Euphorbia factor L2b that inhibits cell viability by 50% (IC50).
Materials:
-
Human cancer cell line of interest (e.g., U937)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Euphorbia factor L2b stock solution (in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Euphorbia factor L2b in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value using a dose-response curve.[8]
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell line
-
6-well plates
-
Euphorbia factor L2b
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with Euphorbia factor L2b at various concentrations (including a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Human cancer cell line
-
Euphorbia factor L2b
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Culture and treat cells with Euphorbia factor L2b as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10]
Conclusion and Future Directions
Euphorbia factor L2b, a lathyrane diterpenoid from Euphorbia lathyris, has demonstrated cytotoxic activity against a human lymphoma cell line. While specific mechanistic data for this compound is currently limited, related Euphorbia factors have been shown to induce apoptosis via the mitochondrial pathway and disrupt the cell cycle. The protocols provided herein offer a framework for the comprehensive evaluation of Euphorbia factor L2b as a potential cancer therapeutic agent.
Future research should focus on:
-
Expanding the cytotoxicity screening of Euphorbia factor L2b against a broader panel of cancer cell lines.
-
Elucidating the specific molecular mechanisms of action, including its effects on apoptotic and cell cycle regulatory proteins.
-
Investigating its impact on key cancer-related signaling pathways.
-
Evaluating its efficacy and safety in preclinical in vivo models.
This systematic approach will be crucial in determining the therapeutic potential of Euphorbia factor L2b and other related natural products in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 10. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Euphorbia factor L7b in Multidrug Resistance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. Natural products have emerged as a promising source of novel MDR modulators. Lathyrane diterpenoids, isolated from plants of the Euphorbia genus, have garnered considerable attention for their ability to reverse P-gp-mediated MDR.
This document provides detailed application notes and protocols for the potential use of Euphorbia factor L7b , a lathyrane diterpenoid, in multidrug resistance research. While direct and extensive experimental data specifically for this compound is limited in publicly accessible literature, the information herein is based on studies of closely related lathyrane diterpenoids isolated from Euphorbia lathyris. These compounds share a common structural scaffold and are expected to exhibit similar mechanisms of action in reversing MDR. The protocols and data presented are representative of the methodologies used to evaluate this class of compounds and can serve as a guide for investigating this compound.
Mechanism of Action: P-glycoprotein Inhibition
Lathyrane diterpenoids, including those structurally similar to this compound, are believed to reverse multidrug resistance primarily by inhibiting the function of P-glycoprotein (P-gp).[1] P-gp is an ATP-dependent efflux pump that utilizes the energy from ATP hydrolysis to transport substrates out of the cell.[2] Lathyrane diterpenes can act as competitive or non-competitive inhibitors of P-gp, effectively blocking the efflux of co-administered chemotherapeutic agents. This leads to an increased intracellular accumulation of the anticancer drug, restoring its cytotoxic effect in resistant cancer cells. Some lathyrane diterpenoids have been shown to stimulate the ATPase activity of P-gp, suggesting they act as substrates that competitively inhibit the transport of other drugs.[1]
Data Presentation: MDR Reversal Activity of Lathyrane Diterpenoids
The following tables summarize the multidrug resistance reversal activity of various lathyrane diterpenoids isolated from Euphorbia lathyris, as determined in doxorubicin-resistant human breast cancer cells (MCF-7/ADM) which overexpress P-glycoprotein. Verapamil (B1683045), a well-known P-gp inhibitor, is used as a positive control. The reversal fold (RF) is calculated as the ratio of the IC50 of the anticancer drug alone to the IC50 of the anticancer drug in the presence of the modulator.
Table 1: In Vitro Cytotoxicity of Lathyrane Diterpenoids in MCF-7/ADM Cells
| Compound | Concentration (µM) | Inhibition Rate (%) |
| Lathyrol-3,5,15-triacetate | 10 | 8.5 ± 1.2 |
| 7-hydroxylathyrol-3,5,15-triacetate | 10 | 11.2 ± 1.5 |
| Euphorbia factor L3 | 10 | 9.8 ± 1.1 |
| Isolathyrol-3,5,15-triacetate | 10 | 12.5 ± 1.8 |
| 6,17-epoxylathyrol-3,5,15-triacetate | 10 | 10.3 ± 1.3 |
| Verapamil | 10 | 15.6 ± 2.1 |
Data is representative of lathyrane diterpenoids and is intended to provide a comparative baseline for the evaluation of this compound.
Table 2: Reversal of Doxorubicin Resistance by Lathyrane Diterpenoids in MCF-7/ADM Cells
| Compound | Concentration (µM) | IC50 of Doxorubicin (µg/mL) | Reversal Fold (RF) |
| Control (Doxorubicin alone) | - | 18.52 ± 1.85 | 1 |
| Lathyrol-3,5,15-triacetate | 10 | 2.15 ± 0.23 | 8.6 |
| 7-hydroxylathyrol-3,5,15-triacetate | 10 | 1.88 ± 0.19 | 9.8 |
| Euphorbia factor L3 | 10 | 1.56 ± 0.17 | 11.9 |
| Isolathyrol-3,5,15-triacetate | 10 | 1.21 ± 0.14 | 15.3 |
| 6,17-epoxylathyrol-3,5,15-triacetate | 10 | 1.47 ± 0.16 | 12.6 |
| Verapamil | 10 | 1.05 ± 0.11 | 17.6 |
Reversal Fold (RF) is a measure of how many times the modulator enhances the cytotoxicity of the chemotherapeutic agent. Higher RF values indicate more potent MDR reversal.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the potential of this compound as an MDR reversal agent.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound alone and its ability to enhance the cytotoxicity of a chemotherapeutic agent (e.g., doxorubicin) in both drug-sensitive (e.g., MCF-7) and drug-resistant (e.g., MCF-7/ADM) cancer cell lines.
Materials:
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
Drug-sensitive and drug-resistant cancer cell lines
-
96-well plates
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
For determining the intrinsic cytotoxicity of this compound, treat the cells with various concentrations of the compound for 72 hours.
-
To assess MDR reversal, treat the resistant cells with a fixed non-toxic concentration of this compound in combination with a range of concentrations of the chemotherapeutic agent for 72 hours. A parallel experiment should be run with the chemotherapeutic agent alone.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability and IC50 values. The Reversal Fold (RF) is calculated as: RF = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent with this compound.
Protocol 2: Rhodamine 123 Efflux Assay
This assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from MDR cancer cells. An increase in intracellular fluorescence indicates inhibition of P-gp.
Materials:
-
Drug-sensitive and drug-resistant cancer cell lines
-
This compound
-
Rhodamine 123
-
Verapamil (positive control)
-
Flow cytometer
-
PBS
-
Cell culture medium
Procedure:
-
Harvest cells and resuspend them in fresh medium at a concentration of 1 x 10⁶ cells/mL.
-
Incubate the cells with a non-toxic concentration of this compound or verapamil for 30 minutes at 37°C.
-
Add rhodamine 123 to a final concentration of 5 µM and incubate for another 60 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.
Protocol 3: P-glycoprotein (P-gp) ATPase Activity Assay
This assay determines the effect of this compound on the ATP hydrolysis activity of P-gp. P-gp substrates and inhibitors can modulate its ATPase activity.
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing P-gp)
-
This compound
-
Verapamil (positive control)
-
ATP
-
ATPase assay buffer
-
Reagents for detecting inorganic phosphate (B84403) (Pi)
-
96-well plates
-
Microplate reader
Procedure:
-
Pre-incubate the P-gp-rich membrane vesicles with various concentrations of this compound or verapamil in the ATPase assay buffer for 5 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate the reaction mixture for 20 minutes at 37°C.
-
Stop the reaction by adding the detection reagent for inorganic phosphate.
-
Measure the absorbance at a wavelength specified by the phosphate detection kit manufacturer.
-
Calculate the amount of inorganic phosphate released and determine the effect of this compound on P-gp ATPase activity.
Visualizations
Caption: P-gp mediated drug efflux and its inhibition by this compound.
Caption: Workflow for assessing the MDR reversal potential of this compound.
References
- 1. Lathyrane diterpenes from Euphorbia lathyris and the potential mechanism to reverse the multi-drug resistance in HepG2/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Cell Line Sensitivity to Diterpenes from Euphorbia lathyris
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for researchers investigating the cytotoxic effects of lathyrane-type diterpenes from Euphorbia lathyris, using Euphorbia factors L1, L2, L3, L8, L9, and L28 as examples. While specific data for Euphorbia factor L7b is not detailed in the cited literature, the methodologies and observed mechanisms of action for these related compounds offer a strong framework for studying L7b.
Data Presentation: Cytotoxicity of Euphorbia Factors in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several lathyrane-type diterpenes isolated from Euphorbia lathyris, demonstrating their cytotoxic activity against a range of human cancer cell lines. This data is essential for selecting appropriate cell lines and concentration ranges for further mechanistic studies.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Euphorbia factor L1 | A549 | Lung Carcinoma | 51.34 ± 3.28 | [1] |
| K562/ADR | Multidrug-Resistant Leukemia | - | [] | |
| Euphorbia factor L2 | A549 | Lung Carcinoma | - | [3][4][5][6] |
| KB-VIN | Multidrug-Resistant Epidermoid Carcinoma | Selective Cytotoxicity | [7][8] | |
| Euphorbia factor L3 | A549 | Lung Carcinoma | 34.04 ± 3.99 | [1] |
| MCF-7 | Breast Adenocarcinoma | 45.28 ± 2.56 | [1] | |
| LoVo | Colon Adenocarcinoma | 41.67 ± 3.02 | [1] | |
| Euphorbia factor L9 | A549 | Lung Carcinoma | Strongest Cytotoxicity | [7][8] |
| MDA-MB-231 | Breast Adenocarcinoma | Strongest Cytotoxicity | [7][8] | |
| KB | Epidermoid Carcinoma | Strongest Cytotoxicity | [7][8] | |
| MCF-7 | Breast Adenocarcinoma | Strongest Cytotoxicity | [7][8] | |
| KB-VIN | Multidrug-Resistant Epidermoid Carcinoma | Strongest Cytotoxicity | [7][8] | |
| Euphorbia factor L28 | 786-0 | Renal Cell Carcinoma | 9.43 | [9] |
| HepG2 | Hepatocellular Carcinoma | 13.22 | [9] | |
| MCF-7 | Breast Adenocarcinoma | Not specified | [9] | |
| MDA-MB-231 | Breast Adenocarcinoma | Not specified | [9] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol is for determining the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM/F12, RPMI 1640) with 10% Fetal Bovine Serum (FBS) and 100 IU/mL Penicillin G
-
This compound (or other test compounds)
-
MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) solution
-
DMSO
-
96-well plates
-
ELISA plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the Euphorbia factor (e.g., 0, 10, 20, 40, 80 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm and 630 nm using an ELISA plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition and determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is used to quantify apoptosis induced by the test compound.
Materials:
-
Human cancer cell lines
-
Test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Cell Cycle Analysis
This protocol is to determine the effect of the compound on cell cycle progression.
Materials:
-
Human cancer cell lines
-
Test compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and stain them with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for evaluating the anticancer properties of this compound.
Caption: Proposed mitochondrial pathway of apoptosis induced by Euphorbia factors.[1][3][4][5]
Mechanism of Action Insights
Studies on lathyrane diterpenes, such as Euphorbia factors L2 and L3, have indicated that their cytotoxic effects are often mediated through the induction of apoptosis via the mitochondrial pathway.[1][3][4][5] This process involves an increase in reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases-9 and -3.[3][4][5]
Furthermore, some Euphorbia factors have been shown to disrupt the normal progression of the cell cycle.[7][8] For instance, compounds 3 and 5 were observed to cause an accumulation of cells in the G1 to early S phase.[8] Another observed mechanism is the interference with the cellular cytoskeleton, specifically through the aggregation of actin filaments and partial disruption of the microtubule network.[7][8]
These findings suggest that this compound may exert its anticancer effects through one or more of these pathways. Therefore, investigations into its mechanism of action should include assessments of apoptosis, cell cycle distribution, and cytoskeletal integrity.
References
- 1. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of cytotoxic compounds from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Euphorbia factor L7b in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbia factor L7b is a diterpenoid compound belonging to the lathyrane class, isolated from plants of the Euphorbia genus.[1] Lathyrane diterpenoids have garnered significant interest within the scientific community due to their diverse and potent biological activities, including anti-inflammatory and cytotoxic effects.[2][3] Compounds from this family have been shown to induce apoptosis in cancer cells, often through the mitochondrial pathway, and modulate inflammatory signaling pathways such as NF-κB.[4][5]
These application notes provide a comprehensive guide for the preparation and use of this compound in cell culture experiments, including detailed protocols for solubilization, storage, and determination of working concentrations. The information is intended to facilitate research into the therapeutic potential of this compound.
Physicochemical Properties and Storage
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 93550-95-9 | MedChemExpress |
| Molecular Formula | C₃₃H₄₀O₉ | [1] |
| Molecular Weight | 580.67 g/mol | [1] |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage (Powder) | -20°C for up to 3 years | MedChemExpress |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [6] |
Cytotoxic Activity of Lathyrane Diterpenoids
This compound and related lathyrane diterpenoids have demonstrated cytotoxic activity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for determining the appropriate concentration range for in vitro studies.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Not Specified | 23.9 | [2] |
| Euphorbia factor L2 | KB-VIN | 7.2 | Not Specified |
| Euphorbia factor L3 | A549 | 34.04 ± 3.99 | [7] |
| Euphorbia factor L8 | Not Specified | 30.3 | [2] |
| Euphorbia factor L9 | Not Specified | 11.2 | [2] |
| Euphorbia factor L28 | 786-0 | 9.43 | Not Specified |
| Euphorbia factor L28 | HepG2 | 13.22 | Not Specified |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
To prepare a 10 mM stock solution, add the appropriate volume of sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.81 mg of this compound in 1 mL of DMSO.
-
Gently vortex or pipette up and down to ensure complete dissolution. If necessary, warm the solution at 37°C for 10-15 minutes to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as indicated in the table above.
Preparation of Working Solutions for Cell Culture
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. A starting range of 1 µM to 50 µM is suggested based on the known IC₅₀ values of related compounds.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, as higher concentrations can be toxic to cells.[8] For example, to achieve a final concentration of 10 µM this compound from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of medium), resulting in a final DMSO concentration of 0.1%.
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Preparation and Cell Treatment
Caption: Workflow for preparing and applying this compound in cell culture.
Postulated Signaling Pathway of Lathyrane Diterpenoids
Lathyrane diterpenoids, such as this compound, are thought to induce apoptosis through the mitochondrial pathway, which can be influenced by the NF-κB signaling pathway.[4][5]
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
Application Notes and Protocols for the Quantification of Euphorbia Factor L7b
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbia factor L7b is a diterpenoid compound belonging to the lathyrane class, isolated from plants of the Euphorbia genus.[1][2][3] Like other phorbol (B1677699) esters, it is of significant interest to researchers due to its potential biological activities, which are often mediated through the activation of protein kinase C (PKC), a key enzyme in cellular signal transduction.[4][5] Accurate and precise quantification of this compound is crucial for pharmacological studies, quality control of herbal preparations, and drug development.
These application notes provide a comprehensive overview of the analytical standards and a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). Additionally, information on the putative signaling pathway of this class of compounds is presented.
Analytical Standards
Commercial reference standards for this compound are available from several suppliers.[1][2][3][6] It is recommended to use a certified reference material with a purity of ≥95% (HPLC) for the preparation of calibration curves and as a control.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 93550-95-9 | [1][3] |
| Molecular Formula | C33H40O9 | [1] |
| Molecular Weight | 580.67 g/mol | [1][3] |
| Chemical Family | Diterpenoids (Lathyrane type) | [2] |
| Appearance | Powder | [1] |
| Purity (typical) | ≥95% (HPLC) | [1] |
Experimental Protocols
The following protocols are proposed based on established methods for the analysis of similar lathyrane diterpenoids from Euphorbia species.[7][8] Optimization may be required depending on the specific matrix and instrumentation.
Sample Preparation: Extraction from Plant Material
This protocol is suitable for the extraction of this compound from dried and powdered plant material (e.g., seeds, roots).
Materials:
-
Dried, powdered plant material
-
Methanol (B129727) (HPLC grade)
-
Centrifuge tubes (15 mL or 50 mL)
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or nylon)
-
HPLC vials
Procedure:
-
Weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-5) two more times with fresh methanol.
-
Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
Quantitative Analysis by HPLC-UV/MS
This method provides a framework for the separation and quantification of this compound.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290 Infinity II or similar |
| Column | Agilent ZORBAX SB-C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | 60-70% B over 20 minutes (optimization recommended) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 275 nm |
| MS Detector | ESI-QTOF or Triple Quadrupole |
| Ionization Mode | Positive |
| MS/MS Transition | Specific precursor/product ions for L7b to be determined |
Preparation of Standards and Calibration Curve:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
Quantification of this compound in Samples:
-
Inject the prepared sample extracts into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time compared to the reference standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Data Presentation
Quantitative results should be presented in a clear and organized manner.
Table 2: Example of Quantitative Data for this compound
| Sample ID | Plant Part | Concentration (µg/g of dry weight) | Standard Deviation |
| Sample A | Seeds | User-determined value | User-determined value |
| Sample B | Roots | User-determined value | User-determined value |
| Sample C | Leaves | User-determined value | User-determined value |
Table 3: Method Validation Parameters (Example)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | User-determined value |
| Limit of Quantification (LOQ) | User-determined value |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98-102% |
Visualization of Signaling Pathways and Workflows
Putative Signaling Pathway of this compound
This compound, as a phorbol ester, is expected to activate Protein Kinase C (PKC). This activation can trigger downstream signaling cascades, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.[4]
Caption: Putative signaling pathway of this compound via PKC activation.
Experimental Workflow for Quantification
The overall workflow for the quantification of this compound from sample collection to data analysis is depicted below.
References
- 1. New insights into the regulation of protein kinase C and novel phorbol ester receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Metabolic Profiling of Euphorbiasteroid in Rats by Integrating UPLC-Q/TOF-MS and NMR as Well as Microbial Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flavonoids from the Genus Euphorbia: Isolation, Structure, Pharmacological Activities and Structure–Activity Relationships [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Apoptosis Induction Assay with Euphorbia Factor L7b
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Euphorbia is a rich source of bioactive diterpenoids with demonstrated cytotoxic and pro-apoptotic activities against various cancer cell lines. While specific data on Euphorbia factor L7b is limited, extensive research on related lathyrane diterpenoids, such as Euphorbia factor L2 and L3, provides a strong foundation for investigating its potential as an apoptosis-inducing agent.[1][2][3][4][5] These compounds have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis in cancer cells.[1][3][5][6] This document provides detailed protocols for assessing the apoptosis-inducing effects of this compound, based on the established mechanisms of its analogues.
The proposed mechanism of action involves the induction of reactive oxygen species (ROS) generation, leading to a decrease in mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[3][6][7] The following protocols will enable researchers to quantify apoptosis, investigate the involvement of key signaling pathways, and evaluate the potential of this compound as a therapeutic agent.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on Cancer Cells
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| e.g., A549 | 0 (Control) | 48 | 100 | |
| 10 | 48 | |||
| 25 | 48 | |||
| 50 | 48 | |||
| 100 | 48 |
Table 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining
| Cell Line | Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| e.g., A549 | Control | |||
| This compound (IC50) | ||||
| Positive Control (e.g., Staurosporine) |
Table 3: Caspase-3/7 Activity Assay
| Cell Line | Treatment | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| e.g., A549 | Control | 1.0 |
| This compound (IC50) | ||
| Positive Control (e.g., Etoposide) |
Table 4: Western Blot Analysis of Apoptosis-Related Proteins
| Cell Line | Treatment | Relative Protein Expression (Normalized to β-actin) |
| Cleaved Caspase-9 | ||
| e.g., A549 | Control | |
| This compound (IC50) | ||
| Cleaved Caspase-3 | ||
| Control | ||
| This compound (IC50) | ||
| Cleaved PARP | ||
| Control | ||
| This compound (IC50) | ||
| Bcl-2 | ||
| Control | ||
| This compound (IC50) | ||
| Bax | ||
| Control | ||
| This compound (IC50) |
Experimental Protocols
Cell Culture and Treatment
-
Culture the desired cancer cell line (e.g., A549 human lung carcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture plates or flasks and allow them to adhere overnight.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Treat cells with varying concentrations of this compound for the desired time points. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1%. An untreated control group should be included.
Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8][9][10]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound as described above.[11]
-
Harvest the cells, including both adherent and floating populations.[8][12]
-
Wash the cells twice with cold PBS and centrifuge at approximately 300 x g for 5 minutes.[12][13]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10][11]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of 100 µg/mL PI working solution.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][11]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[10][11]
-
Analyze the stained cells by flow cytometry as soon as possible, measuring FITC fluorescence (e.g., FL1) and PI fluorescence (e.g., FL3).[10]
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis.[14][15]
Materials:
-
Caspase-Glo® 3/7 Assay Kit or similar fluorometric/colorimetric assay
-
Cell lysis buffer
-
Microplate reader (fluorometer or spectrophotometer)
Procedure (Fluorometric Assay Example):
-
Seed cells in a 96-well plate and treat with this compound.
-
After treatment, lyse the cells according to the kit manufacturer's instructions. This typically involves adding a lysis buffer and incubating on ice.[13][15]
-
Prepare the caspase substrate solution containing a fluorogenic substrate (e.g., Ac-DEVD-AMC for caspase-3).[14][15]
-
Add the substrate solution to the cell lysates in a black 96-well plate.[15]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[14][15]
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[13][14]
-
The fold increase in caspase activity can be determined by comparing the fluorescence of treated samples to untreated controls.[14]
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[16][17][18]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies (e.g., anti-cleaved caspase-9, anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.[16]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin. An increase in cleaved forms of caspases and PARP, and changes in the ratio of pro- to anti-apoptotic Bcl-2 family proteins, are indicative of apoptosis.[16]
Visualizations
Caption: Proposed mitochondrial apoptosis pathway induced by this compound.
Caption: Experimental workflow for assessing apoptosis induction.
References
- 1. selleckchem.com [selleckchem.com]
- 2. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 3. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway [mdpi.com]
- 6. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. kumc.edu [kumc.edu]
- 12. scispace.com [scispace.com]
- 13. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating NF-κB Inhibition by Euphorbia factor L7b: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbia factor L7b is a diterpenoid compound isolated from plants of the Euphorbia genus, which has a long history in traditional medicine for treating inflammatory conditions.[1][2] The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[3] Dysregulation of this pathway is implicated in numerous chronic inflammatory diseases and cancers. Consequently, inhibitors of the NF-κB pathway are promising candidates for therapeutic development. This document provides detailed application notes and experimental protocols for investigating the inhibitory effects of this compound on the NF-κB signaling pathway. The methodologies described are foundational for characterizing the compound's mechanism of action and potency.
Data Presentation
Quantitative analysis of the anti-inflammatory activity of various Euphorbia factors has been conducted using lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells. The 50% inhibitory concentration (IC50) for nitric oxide (NO) production, a downstream indicator of NF-κB activation, is a key metric for comparison.
Table 1: Comparative Anti-inflammatory Activity of Euphorbia Factors
| Compound | Biological Model | Assay | Endpoint | IC50 (µM) |
| This compound | RAW264.7 cells + LPS | Griess Assay | Nitric Oxide (NO) | 23.9 [1] |
| Euphorbia factor L1 | RAW264.7 cells + LPS | Griess Assay | Nitric Oxide (NO) | 12.7[1] |
| Euphorbia factor L2 | RAW264.7 cells + LPS | Griess Assay | Nitric Oxide (NO) | 16.2[1] |
| Euphorbia factor L3 | RAW264.7 cells + LPS | Griess Assay | Nitric Oxide (NO) | 15.0[1] |
| Euphorbia factor L7a | RAW264.7 cells + LPS | Griess Assay | Nitric Oxide (NO) | 44.4[1] |
| Euphorbia factor L9 | RAW264.7 cells + LPS | Griess Assay | Nitric Oxide (NO) | 11.2[1] |
Signaling Pathway and Mechanism of Inhibition
The canonical NF-κB signaling pathway is initiated by stimuli such as LPS, which binds to Toll-like receptor 4 (TLR4). This triggers a cascade that activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory genes, including iNOS which produces nitric oxide.[4][5] Euphorbia compounds typically exert their inhibitory effects by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit.[3][6]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the inhibitory effects of this compound on the NF-κB pathway.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in appropriate plates (e.g., 96-well for Griess assay, 6-well for Western blot) and allow them to adhere for 24 hours.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a serum-free medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is non-toxic and consistent across all wells (typically <0.1%).
-
Pre-treat the cells with the diluted this compound for 1-2 hours.
-
-
Stimulation: After pre-treatment, stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time period (e.g., 24 hours for NO production, 30-60 minutes for protein phosphorylation).
Griess Assay for Nitric Oxide (NO) Production
This assay measures nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
After 24 hours of LPS stimulation, collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Protocol:
-
Transfection (Day 1): Co-transfect RAW264.7 cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent. Plate the transfected cells and incubate for 24 hours.[7]
-
Treatment and Stimulation (Day 2): Pre-treat the transfected cells with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 6-8 hours.[8]
-
Cell Lysis (Day 2): Wash the cells with PBS and add Passive Lysis Buffer. Incubate for 15 minutes at room temperature with gentle shaking.[7][9]
-
Luminescence Measurement (Day 2): Transfer the cell lysate to a white, opaque 96-well plate. Use a dual-luciferase assay system and a luminometer to sequentially measure firefly and Renilla luciferase activity.[8]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB pathway.
-
Protocol:
-
Protein Extraction: After treatment and stimulation, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. For translocation studies, perform nuclear and cytoplasmic fractionation using a commercial kit.[5][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Phospho-IκBα (Ser32)
-
Total IκBα
-
Phospho-p65 (Ser536)
-
Total p65 (for nuclear and cytoplasmic fractions)
-
Lamin B1 (nuclear marker)
-
β-actin or GAPDH (cytoplasmic/loading control)
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Euphorbia Factor L2 ameliorates the Progression of K/BxN Serum-Induced Arthritis by Blocking TLR7 Mediated IRAK4/IKKβ/IRF5 and NF-kB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
Application Note: High-Throughput Screening for Inducers of Apoptosis Using a Euphorbia Factor L7b Library
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Natural products are a rich source of structurally diverse compounds with significant potential for drug discovery. The genus Euphorbia is known for producing a variety of bioactive diterpenoids, among which are the lathyrane-type "Euphorbia factors." These compounds have demonstrated a range of biological activities, including potent cytotoxic effects on various cancer cell lines.[1][2][3][4][5] This application note describes a high-throughput screening (HTS) campaign designed to identify modulators of apoptosis from a focused library of Euphorbia factor L7b and its analogues.
While specific data on this compound is limited, this protocol is based on the known mechanism of action of other lathyrane diterpenoids from Euphorbia, such as Euphorbia factors L1, L2, and L3.[6][7][8][9][10] These related compounds have been shown to induce apoptosis through the mitochondrial pathway, involving the activation of caspase cascades.[6][7][8][9][10] Therefore, the primary assay described herein is a robust, HTS-compatible caspase-3/7 activity assay to identify compounds that trigger programmed cell death. This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to screen and identify novel pro-apoptotic agents from a natural product library.
Signaling Pathway of Apoptosis Induction by Euphorbia Factors
The proposed mechanism of action for Euphorbia factors involves the induction of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is initiated by various intracellular stresses and converges on the activation of effector caspases, primarily caspase-3 and caspase-7, which are responsible for the execution of apoptosis.
Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.
Experimental Protocols
Preparation of the this compound Library
A high-quality natural product library is crucial for a successful HTS campaign. This protocol outlines the steps for creating a prefractionated library from a crude extract of a Euphorbia species known to produce L7b.[11][12][13]
Materials:
-
Dried and powdered Euphorbia plant material
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
High-Performance Liquid Chromatography (HPLC) system with a fraction collector
-
96-well or 384-well plates for library storage
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
Protocol:
-
Extraction:
-
Macerate 100 g of powdered plant material in 1 L of methanol at room temperature for 48 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.
-
Perform a liquid-liquid partition of the methanol extract with dichloromethane and water (1:1 v/v).
-
Collect the dichloromethane fraction and dry it completely.
-
-
Prefractionation using SPE:
-
Redissolve the dried dichloromethane extract in a minimal amount of methanol.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the extract onto the cartridge.
-
Elute the compounds with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect each fraction and dry it.
-
-
HPLC Fractionation:
-
Redissolve each SPE fraction in a suitable solvent for HPLC injection.
-
Perform reverse-phase HPLC with a suitable gradient (e.g., acetonitrile/water).
-
Use an automated fraction collector to collect small fractions (e.g., 1-minute intervals) into a 96-well deep-well plate.
-
-
Library Plating:
-
Evaporate the solvent from the collection plate.
-
Redissolve the dried fractions in a precise volume of DMSO to a final concentration of 10 mg/mL.
-
Use an acoustic dispenser or liquid handler to transfer the library to 384-well screening plates at the desired concentration.
-
Store the library plates at -80°C until use.
-
High-Throughput Screening for Caspase-3/7 Activation
This protocol describes a homogeneous, luminescence-based assay for measuring caspase-3/7 activity in a 384-well format.[14][15][16]
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast cancer cells)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
This compound library plates
-
Staurosporine (positive control)
-
DMSO (negative control)
-
384-well white, clear-bottom assay plates
-
Luminometer plate reader
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium to a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of the 384-well assay plates (5,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Addition:
-
Thaw the this compound library plates.
-
Using an acoustic dispenser or pin tool, transfer 50 nL of each library fraction to the cell plates.
-
Add positive control (Staurosporine, final concentration 1 µM) and negative control (DMSO) to designated wells.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 25 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents by orbital shaking for 1 minute at 300 rpm.
-
Incubate the plates at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
Data Presentation and Analysis
HTS Data Analysis Workflow
The analysis of HTS data is critical for hit identification. The following workflow ensures robust and reproducible results.
Caption: Workflow for HTS data analysis and hit identification.
Quantitative Data Summary
The following tables provide representative data from a hypothetical HTS campaign with a this compound library.
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Interpretation |
| Signal to Background (S/B) | > 10 | Excellent assay window |
| Z'-factor | 0.75 | Excellent assay quality[17] |
| Hit Rate | 0.5% | Typical for natural product libraries |
Table 2: Primary Screen Hit Summary
| Metric | Value |
| Total Fractions Screened | 10,000 |
| Initial Hit Cutoff | > 3 standard deviations above the mean of negative controls |
| Number of Initial Hits | 50 |
| Confirmation Rate | 60% |
Table 3: Dose-Response of a Confirmed Hit (Hypothetical)
| Compound | IC50 (µM) in A549 cells |
| This compound (purified) | 5.2 |
| Staurosporine (Control) | 1.1 |
Hit Confirmation and Secondary Assays
Confirmed hits from the primary screen should be further characterized using orthogonal assays to validate their pro-apoptotic activity and elucidate their mechanism of action.
Orthogonal Assay: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay confirms apoptosis by detecting the externalization of phosphatidylserine (B164497) (a hallmark of early apoptosis) and membrane permeability (a marker of late apoptosis or necrosis).
Protocol:
-
Seed A549 cells in a 6-well plate and treat with the hit compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Cell Cycle Analysis
Some Euphorbia factors have been shown to induce cell cycle arrest.[1][2][18] This can be investigated by PI staining of DNA followed by flow cytometry.
Protocol:
-
Treat cells with the hit compound as described above.
-
Harvest and fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and treat with RNase A.
-
Stain the cells with PI.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
Conclusion
This application note provides a detailed framework for the high-throughput screening of a this compound library to identify novel inducers of apoptosis. The described protocols for library preparation, primary screening, and hit confirmation are robust and scalable. The provided data analysis workflow and representative results offer a guide for interpreting HTS data. By following these methodologies, researchers can effectively screen natural product libraries to discover promising lead compounds for the development of new anticancer therapeutics.
References
- 1. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of cytotoxic compounds from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cytotoxic Activity and Metabolic Profiling of Fifteen Euphorbia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Cytotoxic Study of Euphorbia grantii Oliv. Aerial Parts against MCF-7 and MCF-7ADR Breast Cancer Cell Lines: A Bioactivity-Guided Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Creating and screening natural product libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Basics and Principles for Building Natural Product–based Libraries for HTS (Chapter 7) - Chemical Genomics [cambridge.org]
- 13. DSpace [research-repository.griffith.edu.au]
- 14. biocompare.com [biocompare.com]
- 15. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the cytotoxicity, cell-cycle arrest, and apoptotic induction by Euphorbia hirta in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Euphorbia Factor L7b Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Euphorbia factor L7b and other related lathyrane diterpenoids from Euphorbia species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
This compound is a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus, particularly from the seeds of Euphorbia lathyris L.[1][2]. Lathyrane diterpenoids are of significant interest to the scientific community due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance reversal properties[3][4][5]. These compounds are being investigated as potential leads for the development of new therapeutic agents[3].
Q2: What are the conventional methods for extracting lathyrane diterpenoids like this compound?
The conventional methods for extracting lathyrane diterpenoids from Euphorbia species typically involve solvent extraction followed by chromatographic purification. A common approach begins with the extraction of the plant material (e.g., seeds) with a polar solvent like ethanol[6][7]. The resulting crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarities, such as petroleum ether, dichloromethane, and ethyl acetate, to separate compounds based on their solubility[6]. Final purification is achieved through techniques like silica (B1680970) gel column chromatography and High-Performance Liquid Chromatography (HPLC)[4][6].
Q3: Are there more advanced extraction techniques that can improve the yield?
Yes, modern extraction techniques can offer higher efficiency. Supercritical Fluid Extraction (SFE) with carbon dioxide (SFE-CO₂) is one such method. The yield from SFE can be influenced by parameters like temperature; for instance, in the extraction from Euphorbia trigona, a higher yield was obtained at 40°C compared to 20°C[8].
Q4: What is the mechanism of action for the cytotoxic effects of lathyrane diterpenoids?
Several lathyrane diterpenoids from Euphorbia lathyris have been shown to induce apoptosis (programmed cell death) in cancer cells[9]. For example, Euphorbia factor L3 induces apoptosis through the mitochondrial pathway, which involves the loss of mitochondrial membrane potential and the release of cytochrome c[7][10][11]. Some lathyrane diterpenes have also been observed to up-regulate the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2[12]. Furthermore, some of these compounds can disrupt the normal cell cycle progression[4].
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Inefficient Solvent Extraction: The solvent may not be optimal for extracting lathyrane diterpenoids. | - Use a polar solvent like 95% ethanol (B145695) for the initial extraction[6].- Ensure an adequate solvent-to-sample ratio and sufficient extraction time. Refluxing for several hours is a common practice. |
| Improper Sample Preparation: The plant material may not be finely ground, limiting solvent penetration. | - Ensure the plant material is thoroughly dried and ground into a fine powder to maximize the surface area for extraction. | |
| Low Purity of Final Product | Co-extraction of Impurities: The crude extract contains a complex mixture of compounds with similar polarities. | - Employ multi-step liquid-liquid partitioning to separate fractions based on polarity[6].- Utilize sequential column chromatography with different stationary phases (e.g., silica gel followed by Sephadex LH-20)[4]. |
| Isomeric Contamination: Lathyrane diterpenoids often exist as closely related stereoisomers which are difficult to separate. | - Use recycling semi-preparative HPLC for the final purification step to improve the resolution of isomeric compounds[6]. | |
| Inconsistent Results | Variability in Plant Material: The concentration of diterpenoids can vary depending on the plant's origin, age, and storage conditions. | - Source plant material from a consistent and reputable supplier.- Standardize the drying and storage conditions of the plant material. |
| Degradation of the Compound: Lathyrane diterpenoids may be sensitive to heat or light. | - Avoid excessive heat during the extraction and concentration steps.- Store extracts and purified compounds at low temperatures (-20°C to -80°C) and protected from light[2][9]. |
Data on Extraction Yields of Lathyrane Diterpenoids
The following tables provide quantitative data on the extraction of lathyrane diterpenoids and the effect of different extraction parameters.
Table 1: Yield of Lathyrane Diterpenoids from Euphorbia lathyris Seeds
| Compound | Starting Material (kg) | Yield (mg) | Extraction Method | Source |
| Euphorbia factor L2a | 12 | 45 | 95% Ethanol extraction, partitioning, column chromatography, HPLC | [6] |
| Euphorbia factor L2b | 12 | 20 | 95% Ethanol extraction, partitioning, column chromatography, HPLC | [6] |
| Euphorbia factor L2 | 12 | 120 | 95% Ethanol extraction, partitioning, column chromatography, HPLC | [6] |
| Euphorbia factor L3 | 14 | 2100 | 95% Ethanol extraction, partitioning, column chromatography | [7] |
Table 2: Effect of Solvent on Extraction Yield from Euphorbia fischeriana
| Solvent | Yield (% w/w) |
| Water | 33.4 ± 0.4 |
| Methanol | 25.2 ± 0.3 |
| Ethanol | 19.6 ± 0.2 |
| Acetone | 8.0 ± 0.1 |
| Source:[13] |
Table 3: Effect of Temperature on Supercritical Fluid Extraction (SFE-CO₂) Yield from Euphorbia trigona
| Temperature (°C) | Yield (g from 3g of powder) |
| 20 | 0.156 |
| 40 | 0.198 |
| Source:[8] |
Experimental Protocols
Protocol 1: Extraction and Purification of Lathyrane Diterpenoids from Euphorbia lathyris Seeds
Adapted from[6]
-
Extraction:
-
Air-dry and powder the seeds of Euphorbia lathyris.
-
Extract 12 kg of the powdered seeds with 95% aqueous ethanol.
-
Concentrate the extract using a rotary evaporator.
-
-
Liquid-Liquid Partitioning:
-
Suspend the concentrated extract in water.
-
Successively partition the aqueous suspension with petroleum ether, dichloromethane, and ethyl acetate.
-
Re-extract the petroleum ether-soluble fraction with acetonitrile (B52724).
-
-
Chromatographic Purification:
-
Subject the acetonitrile fraction to column chromatography on a silica gel column.
-
Further purify the resulting fractions using recycling semi-preparative HPLC to isolate individual lathyrane diterpenoids.
-
Logical Relationships and Workflows
The following diagrams illustrate key processes and pathways related to the extraction and mechanism of action of this compound and related compounds.
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low extraction yield.
Caption: Proposed mitochondrial apoptosis pathway induced by lathyrane diterpenoids.
References
- 1. This compound | 萜烯类化合物 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 7. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling the in vitro activity of extracted Euphorbia trigona via Supercritical Fluid Extraction against pathogenic yeasts, obesity, cancer, and its wound healing properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Euphorbia factor L7b solubility and stability issues in DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of Euphorbia factor L7b in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: The recommended solvent for reconstituting this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound has a solubility of 50 mg/mL in DMSO, which is equivalent to 86.11 mM.[1] It is noted that sonication can assist in dissolution.[1]
Q3: Are there any specific recommendations for the DMSO used?
A3: Yes, it is highly recommended to use newly opened, anhydrous DMSO. Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the product.[1][2][3]
Q4: What are the recommended storage conditions for this compound?
A4: The storage conditions for this compound depend on whether it is in powder form or dissolved in a solvent.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
| Data sourced from MCE product information.[1] |
For other related lathyrane diterpenoids, such as Euphorbia factor L2 and L3, similar storage conditions in solvent are recommended, with storage at -80°C for up to 6 months and at -20°C for up to 1 month.[2][3]
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound in DMSO.
-
Possible Cause 1: Suboptimal DMSO quality.
-
Possible Cause 2: Insufficient agitation.
-
Possible Cause 3: Concentration exceeds solubility limit.
-
Solution: Ensure you are not exceeding the 50 mg/mL solubility limit. If a higher concentration is attempted, precipitation may occur.
-
Issue 2: Precipitate formation in the stock solution during storage.
-
Possible Cause 1: Improper storage temperature.
-
Solution: Store the DMSO stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles, which can be achieved by preparing smaller aliquots.
-
-
Possible Cause 2: Solvent evaporation.
-
Solution: Ensure the storage vial is tightly sealed to prevent solvent evaporation, which would increase the compound's concentration and could lead to precipitation.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause 1: Degradation of the compound.
-
Solution: Although specific stability data in DMSO is limited, it is best practice to use freshly prepared solutions for experiments. If using a stored stock solution, ensure it has been stored correctly and is within the recommended storage period. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day.[2][4]
-
-
Possible Cause 2: Use of hydrated DMSO for dilutions.
-
Solution: When preparing working solutions, use fresh, anhydrous DMSO for initial dilutions before adding to aqueous media.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of powdered this compound and a new bottle of anhydrous DMSO to equilibrate to room temperature.
-
Calculation: Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of this compound in the vial. The molecular weight of this compound is 580.7 g/mol .
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Agitation: Vortex the solution and use a sonicator bath for a few minutes to ensure complete dissolution.[1]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for up to 6 months.[1]
Protocol 2: Preparation of an In Vivo Working Solution
For a final solution of 1.25 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline:[1]
-
Start with a concentrated stock of this compound in DMSO (e.g., 12.5 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 12.5 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of physiological saline to bring the final volume to 1 mL.
-
This working solution should be prepared fresh on the day of the experiment.[2][4]
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: Apoptosis induction by Euphorbia factors.[2][3][5]
References
- 1. This compound | 萜烯类化合物 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Lathyrane Diterpenoid Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of lathyrane diterpenoid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating lathyrane diterpenoid isomers by HPLC?
Lathyrane diterpenoids are a group of macrocyclic diterpenoids characterized by a complex 5/11/3-tricyclic skeleton.[1][2] The primary challenge in their separation stems from the existence of numerous structurally similar isomers. These include stereoisomers and isomers with different configurations of the gem-dimethylcyclopropane ring or variations in the geometry of endocyclic double bonds.[1][3][4] These subtle structural differences result in very similar physicochemical properties, making them difficult to resolve using standard chromatographic techniques.
Q2: Which HPLC mode is more suitable for lathyrane diterpenoid isomers: Reversed-Phase (RP) or Normal-Phase (NP)?
Both Reversed-Phase (RP) and Normal-Phase (NP) HPLC have been successfully employed for the separation of lathyrane diterpenoids.
-
Reversed-Phase HPLC , particularly with C18 columns, is commonly used for analyzing and isolating these compounds from crude extracts.[5][6] It separates molecules based on hydrophobicity.
-
Normal-Phase HPLC (NPLC) can also be effective and offers an alternative selectivity to RP-HPLC. NPLC separates compounds based on polarity, utilizing a polar stationary phase (like silica) and a non-polar mobile phase.[7]
The choice between RP and NP depends on the specific isomers being separated and the complexity of the sample matrix. Method development should ideally involve screening both modes to find the optimal selectivity.
Q3: What type of column is recommended for separating lathyrane diterpenoid isomers?
For reversed-phase separations, C18 columns are the most frequently reported choice.[5][6] Specific examples include:
For normal-phase separations, columns with polar stationary phases like silica (B1680970), amino, or cyano are typically used.[7] The selection of the stationary phase is a critical parameter for achieving selectivity between closely related isomers.[8]
Q4: How does temperature affect the separation of these isomers?
Temperature is a critical parameter that influences retention time, selectivity, and efficiency.
-
Increased Temperature: Generally leads to shorter retention times, sharper peaks, and lower column backpressure.[9] It can alter the selectivity between isomers, which can be beneficial for resolving co-eluting peaks.
-
Decreased Temperature: Can increase retention and may improve resolution for some closely eluting compounds.
It is recommended to screen a range of temperatures (e.g., 25°C to 40°C) during method development to determine the optimal condition for a specific separation.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC separation of lathyrane diterpenoid isomers.
Issue 1: Poor or No Resolution Between Isomer Peaks
Q: My lathyrane diterpenoid isomers are co-eluting or showing very poor resolution. What should I do?
A: Poor resolution is the most common challenge and is typically due to insufficient selectivity between the structurally similar isomers.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Change Organic Modifier: If you are using acetonitrile (B52724), try methanol (B129727), or vice-versa. These solvents offer different selectivities. Acetonitrile can disrupt π-π interactions more effectively than methanol, which could be relevant for aromatic-ring-containing lathyrane diterpenoids.[8]
-
Adjust Mobile Phase Composition: For reversed-phase, systematically vary the water/organic modifier ratio. Start with a shallow gradient to maximize separation. An isocratic method, such as 85% acetonitrile in water, has been shown to be effective for separating some lathyrane diterpenoids.[6]
-
Consider Additives: For chiral separations, the addition of a small concentration of an acid (like formic acid) or a base can sometimes alter the elution order or improve resolution.[10]
-
-
Change the Stationary Phase:
-
If a standard C18 column is not providing resolution, try a C18 column from a different manufacturer (as bonding chemistry can vary) or a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl, Cyano) that can offer alternative selectivities through different interactions like π-π bonding.[8]
-
-
Adjust the Temperature:
-
Systematically evaluate the effect of column temperature. A change of even 5-10°C can significantly alter selectivity between isomers.
-
-
Reduce the Flow Rate:
-
Lowering the flow rate can increase column efficiency and may improve the resolution of closely eluting peaks, although this will increase the run time.
-
Issue 2: Peak Tailing
Q: The peaks for my lathyrane diterpenoids are showing significant tailing. What is the cause and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, or by column overload.
Troubleshooting Steps:
-
Check for Column Overload:
-
Reduce the injection volume or dilute the sample. Injecting too much sample is a common cause of peak distortion.
-
-
Address Secondary Silanol (B1196071) Interactions (Reversed-Phase):
-
Lathyrane diterpenoids may have polar functional groups that can interact with residual silanol groups on the silica support of the stationary phase.
-
Use a Modern, End-capped Column: High-purity, fully end-capped columns minimize silanol interactions.
-
Work at a Lower pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of silanol groups, reducing tailing for neutral or acidic compounds.
-
-
Ensure Sample Solvent Compatibility:
-
The sample should be dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.
-
Issue 3: Peak Splitting or Broadening
Q: My peaks are split, shouldered, or broader than expected. What could be the issue?
A: This can be caused by several factors, from injection issues to column problems.
Troubleshooting Steps:
-
Check for Column Contamination or Voids:
-
A blocked inlet frit or a void at the head of the column can cause peak splitting. Try flushing the column or reversing it (if the manufacturer allows) to wash out contaminants. If a void has formed, the column may need to be replaced.
-
-
Incompatible Injection Solvent:
-
As with peak tailing, using an injection solvent that is much stronger than the mobile phase can lead to peak shape distortion.
-
-
Co-elution of Isomers:
-
In the specific case of lathyrane diterpenoids, a shouldered or split peak might indicate the partial separation of two very closely eluting isomers. In this case, refer to the troubleshooting steps for Poor Resolution .
-
Quantitative Data Summary
The following table summarizes HPLC conditions used in published methods for the separation of lathyrane diterpenoids.
| Parameter | Method 1 (RP-HPLC)[5][6] | Method 2 (Semi-Preparative RP-HPLC)[1][3] |
| Column | Agilent Eclipse XDB-C18 | Shim-pack GIS C18 |
| Dimensions | 4.6 mm × 150 mm | 20 mm × 250 mm |
| Particle Size | 5 µm | 5 µm |
| Mobile Phase | Isocratic: Acetonitrile / Water (85:15, v/v) | Not specified, but used for isolation |
| Flow Rate | 0.25 mL/min | Not specified |
| Temperature | 30 °C | Not specified |
| Detection | UV at 272 nm | Not specified |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Lathyrane Diterpenoid Isomer Screening
This protocol provides a starting point for developing a separation method for lathyrane diterpenoid isomers.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
Start at 60% B.
-
Linear gradient from 60% B to 95% B over 30 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B over 1 minute.
-
Equilibrate at 60% B for 10 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5-10 µL.
-
Detection: UV Diode Array Detector (DAD), monitoring at a relevant wavelength (e.g., 272 nm or based on the UV spectrum of the compounds).[6]
-
Sample Preparation: Dissolve the sample in a mixture of methanol and water that is compatible with the initial mobile phase conditions.
Protocol 2: General Normal-Phase HPLC Method for Lathyrane Diterpenoid Isomer Screening
This protocol offers an alternative approach with different selectivity.
-
Column: Silica or Cyano (CN) column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Hexane.
-
Mobile Phase B: Isopropanol or Ethyl Acetate.
-
Gradient Program:
-
Start at 2% B.
-
Linear gradient from 2% B to 20% B over 25 minutes.
-
Hold at 20% B for 5 minutes.
-
Return to 2% B over 1 minute.
-
Equilibrate at 2% B for 10 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5-10 µL.
-
Detection: UV Diode Array Detector (DAD).
-
Sample Preparation: Dissolve the sample in the initial mobile phase (Hexane with 2% Isopropanol/Ethyl Acetate). Ensure the sample is free of water.
Visualizations
Caption: Troubleshooting workflow for poor separation of lathyrane diterpenoid isomers.
Caption: Key HPLC parameters influencing lathyrane diterpenoid isomer separation.
References
- 1. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. nacalai.com [nacalai.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Euphorbia factor L7b during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Euphorbia factor L7b during storage and experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound, leading to its degradation.
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored at or below -20°C in a tightly sealed container, protected from light. For long-term storage, -80°C is recommended. 2. Check Solvent Purity: Use high-purity, anhydrous solvents for reconstitution. Residual water can cause hydrolysis. 3. Minimize Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use vials to avoid repeated temperature fluctuations. 4. Assess Purity: Use HPLC-UV to check the purity of the stored compound against a reference standard. |
| Appearance of new peaks in HPLC chromatogram. | Chemical degradation of this compound. Common degradation pathways include hydrolysis of ester groups, oxidation, or isomerization. | 1. Characterize Degradants: If possible, use techniques like LC-MS to identify the mass of the new peaks and hypothesize their structures. This can help identify the degradation pathway. 2. Force Degradation Studies: To understand potential degradation pathways, perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions. 3. Refine Storage and Handling: Based on the identified degradation pathway, refine storage conditions. For example, if oxidation is suspected, store under an inert atmosphere (e.g., argon or nitrogen). |
| Precipitate formation in stock solution. | Poor solubility or degradation leading to insoluble products. | 1. Confirm Solvent Suitability: Ensure the chosen solvent is appropriate for this compound and the intended concentration. 2. Gentle Dissolution: Use gentle warming (if the compound's thermal stability permits) or sonication to aid dissolution. Avoid harsh conditions. 3. Filter Solution: If a precipitate is observed after dissolution, it may be a degradant. Consider filtering the solution through a 0.22 µm syringe filter before use, and re-analyze the purity of the filtrate. |
| Color change of the compound (solid or in solution). | Oxidation or other chemical reactions. | 1. Protect from Light and Air: Store in an amber vial and consider purging the vial with an inert gas before sealing. 2. Evaluate Purity: A color change is a strong indicator of degradation. Assess the purity of the compound immediately using HPLC. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a solid at -80°C, protected from light.[1] For short-term storage, a solution in a suitable anhydrous solvent can be stored at -20°C, also protected from light. It is crucial to minimize exposure to moisture and air.
Q2: What is the chemical structure of this compound and how does it influence its stability?
A2: The chemical formula of this compound is C₃₃H₄₀O₉, and its structure is (2S,3S,4R,5R,9S,11R,15R)-3-benzoyloxy-5,15,17-triacetoxy-14-oxolathyra-6Z,12E-diene. The presence of multiple ester groups (one benzoyloxy and three acetoxy) makes it susceptible to hydrolysis, especially in the presence of acids, bases, or water. The conjugated diene system and a ketone functional group also create potential sites for oxidation and photolytic degradation.
Q3: Which solvents are recommended for dissolving this compound?
A3: While specific solubility data for this compound is not widely published, lathyrane diterpenoids are generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol (B129727), and ethyl acetate. For biological assays, DMSO is a common choice. Always use anhydrous, high-purity solvents to minimize degradation.
Q4: How can I monitor the stability of my this compound sample?
A4: The most effective way to monitor stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[2][3][4][5] This allows for the quantification of the parent compound and the detection of any degradation products that may form over time. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.
Q5: What are the potential degradation products of this compound?
A5: Based on its structure, the primary degradation products are likely to result from the hydrolysis of the ester linkages. This would lead to the formation of benzoic acid, acetic acid, and the corresponding hydroxylated lathyrane core. Oxidation of the diene system or other susceptible parts of the molecule could also occur.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method that can be optimized for your specific instrumentation and requirements.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a common starting point for separating lathyrane diterpenoids.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 50 20 100 25 100 26 50 | 30 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or a photodiode array detector. Aromatic systems in similar compounds are often detected around 230-280 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol).
Protocol 2: Forced Degradation Study of this compound
This study is designed to intentionally degrade the sample to understand its stability profile.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2-4 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 48 hours. Dissolve in the initial solvent before analysis.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24-48 hours.
-
-
Neutralization: Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using the stability-indicating HPLC method described in Protocol 1.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Note the percentage degradation of the parent peak and the formation of any new peaks.
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
Troubleshooting inconsistent results in Euphorbia factor L7b bioassays
Welcome to the technical support center for Euphorbia factor L7b bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and standardizing their experiments involving this potent lathyrane diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a lathyrane-type diterpenoid, a class of natural compounds often isolated from plants of the Euphorbia genus.[1][2][3] While specific data on L7b is limited, related lathyrane diterpenoids, such as Euphorbia factors L2 and L3, are known to exhibit potent cytotoxic effects against various cancer cell lines.[1][4][5] The primary mechanism of action for these related compounds involves the induction of apoptosis through the mitochondrial pathway.[3][4][5][6] This is often characterized by the loss of mitochondrial membrane potential and the release of cytochrome c.[3][6]
Q2: How should this compound be stored to ensure stability?
Q3: What cell viability assays are commonly used to assess the bioactivity of Euphorbia factors?
A3: The most common in vitro assays to measure the cytotoxic effects of Euphorbia factors are colorimetric assays that assess cell viability. These include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the SRB (sulforhodamine B) assay.[1][2][3][7] These assays provide quantitative data, such as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.[3][7][8]
Q4: In which solvent should I dissolve this compound?
A4: Lathyrane diterpenoids are typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[4][5] It is crucial to use fresh, high-quality DMSO, as moisture can affect the solubility of the compound.[5] For in vitro experiments, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[7]
Troubleshooting Guide for Inconsistent Bioassay Results
Issue 1: High Variability in IC50 Values Between Experiments
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift. |
| Inconsistent Seeding Density | Use a precise and consistent number of cells per well. Variations in starting cell number will directly impact the final readout. Perform cell counts accurately using a hemocytometer or an automated cell counter. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[5] |
| Assay Timing | Ensure that the incubation time with the compound and the timing of reagent addition (e.g., MTT, SRB) are consistent across all experiments. |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipetting techniques to ensure accurate and consistent dispensing of cells, compound, and assay reagents. |
Issue 2: No Dose-Dependent Effect Observed
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration Range | The concentration range tested may be too high or too low. Conduct a broad-range pilot experiment to determine the approximate IC50 value, followed by a narrower, more focused dose-response experiment. |
| Compound Precipitation | Visually inspect the culture medium after adding the compound dilutions. If precipitation is observed, the compound may not be fully soluble at that concentration. Consider using a lower concentration of a fresh DMSO stock or gently warming the stock solution. |
| Cell Line Resistance | The chosen cell line may be resistant to the cytotoxic effects of this compound. Consider testing on different cell lines known to be sensitive to other Euphorbia factors, such as A549 (lung carcinoma) or MCF-7 (breast cancer).[1][3] |
| Inactive Compound | Verify the purity and integrity of the this compound sample. If possible, confirm its structure and purity using analytical techniques like HPLC or mass spectrometry. |
Issue 3: High Background Signal in Control Wells
| Potential Cause | Troubleshooting Steps |
| Media Interference | Some components in the cell culture medium (e.g., phenol (B47542) red, serum) can interfere with the absorbance readings of colorimetric assays. Run a "medium only" blank to subtract the background absorbance. |
| Contamination | Microbial contamination (e.g., bacteria, yeast, mycoplasma) can lead to increased metabolic activity and false-positive signals. Regularly test cell cultures for contamination. |
| Solvent (DMSO) Toxicity | The concentration of DMSO in the vehicle control wells may be too high, causing cytotoxicity. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).[7] |
Quantitative Data Summary
The following table summarizes the reported IC50 values for various Euphorbia factors in different cancer cell lines. This data can serve as a reference for expected potency.
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| Euphorbia factor L3 | A549 (Lung) | 72 h | 34.04 ± 3.99 | [3] |
| Euphorbia factor L3 | MCF-7 (Breast) | 72 h | 45.28 ± 2.56 | [3] |
| Euphorbia factor L3 | LoVo (Colon) | 72 h | 41.67 ± 3.02 | [3] |
| Euphorbia factor L1 | A549 (Lung) | 72 h | 51.34 ± 3.28 | [3] |
Experimental Protocols
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent and non-toxic. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with the same DMSO concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Visualizations
Diagram: Putative Signaling Pathway of this compound
Caption: Putative mitochondrial pathway of apoptosis induced by this compound.
Diagram: Experimental Workflow for Cytotoxicity Testing
Caption: General experimental workflow for assessing cell viability.
Diagram: Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting decision tree for inconsistent bioassay data.
References
- 1. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of cytotoxic compounds from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the cytotoxicity, cell-cycle arrest, and apoptotic induction by Euphorbia hirta in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Culture Contamination When Using Natural Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to address cell culture contamination issues, with a special focus on challenges encountered when working with natural products.
Frequently Asked Questions (FAQs)
Q1: I've introduced a natural product extract into my cell culture, and now I suspect contamination. What are the initial steps I should take?
A: Immediate action is crucial to prevent the spread of contamination. Follow these steps:
-
Isolate the Culture: Immediately separate the suspected flask, plate, or dish from other cultures to prevent cross-contamination. Clearly label it as "Contaminated."
-
Visual Inspection: Examine the culture under a microscope. Look for common signs of contamination such as turbidity (cloudiness) in the medium, a sudden change in pH (often indicated by a color change of the medium), visible particles moving between your cells, or filamentous structures (fungi).[1]
-
Stop All Work: Cease all experiments and do not passage the cells. Stop all work in the biological safety cabinet (BSC) where the culture was handled.
-
Decontaminate and Discard: Wipe the exterior of the contaminated vessel with a disinfectant like 70% ethanol (B145695) or 10% bleach. Seal it in a biohazard bag and arrange for it to be autoclaved before disposal.
-
Clean Equipment: Thoroughly decontaminate the incubator and BSC where the contaminated culture was handled.
Q2: How can I be certain that my natural product extract isn't the source of the contamination?
A: Natural products, particularly crude or partially purified extracts, can be a source of microbial contaminants.[2] To determine if your extract is the source, you should:
-
Test the Sterility of the Extract: Before adding your natural product to your cell cultures, you can check its sterility. Add a small amount of your sterilized extract solution to a flask of antibiotic-free medium and incubate it for several days. Monitor for any signs of microbial growth, such as cloudiness.
-
Ensure Complete Solubility: Make sure your natural product is fully dissolved in its vehicle (e.g., DMSO, ethanol) before adding it to the culture medium. Insoluble particles can be mistaken for microbial contamination.
Q3: What are the most common types of contaminants I should be aware of when working with natural products?
A: The most common contaminants are bacteria, fungi (yeast and mold), mycoplasma, and endotoxins. Each has distinct characteristics:
-
Bacteria: Cause rapid turbidity and a drop in pH (medium turns yellow). Under the microscope, they appear as small, motile granules or rods.
-
Yeast: The medium may become slightly turbid, and the pH can become acidic or alkaline. Microscopically, they appear as small, budding spherical or ovoid particles.
-
Mold: Visible filamentous structures (mycelia) can be seen floating in the medium or attached to the vessel. Spores may appear as white, green, or black fuzzy growths.
-
Mycoplasma: Often do not cause visible changes like turbidity or pH shifts. Their presence can lead to reduced cell proliferation and altered cell metabolism. They are not visible with a standard light microscope.
-
Endotoxins: These are lipopolysaccharides from the outer membrane of Gram-negative bacteria and are not living organisms. They are difficult to detect visually but can significantly impact cell growth and function.
Q4: How can I sterilize my natural product extract without degrading the active compounds?
A: The choice of sterilization method is critical to preserve the integrity of your natural product.
-
Filter Sterilization: This is the most common and recommended method for heat-sensitive compounds. Use a 0.22 µm syringe filter to remove bacteria and fungi. Ensure the filter membrane is compatible with the solvent used to dissolve your extract.
-
Autoclaving (Heat Sterilization): This method is generally not recommended for natural product extracts as the high temperatures can degrade the bioactive compounds. However, for some heat-stable compounds, it can be an effective method.[3][4][5]
-
Gamma Irradiation: This is another option for heat-sensitive materials, but it can also potentially alter the chemical structure of the compounds in your extract.
Troubleshooting Guides
Issue 1: Sudden Turbidity and pH Drop in Culture After Adding Natural Product
-
Suspected Contaminant: Bacteria
-
Immediate Actions:
-
Isolate and discard the contaminated culture immediately to prevent further spread.
-
Thoroughly decontaminate the incubator, biosafety cabinet, and any shared equipment.
-
Review your aseptic technique.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected bacterial contamination.
Issue 2: Filamentous Growths Observed in the Culture Vessel
-
Suspected Contaminant: Mold (Fungus)
-
Immediate Actions:
-
Carefully remove and discard the contaminated culture to avoid spreading spores.
-
Perform a thorough decontamination of the work area, paying special attention to the biosafety cabinet and incubator.
-
Check for potential sources of spores in the lab (e.g., ventilation systems, cardboard packaging).
-
-
Corrective Actions:
-
If the culture is irreplaceable, you may attempt to salvage it using an antifungal agent, but this is often unsuccessful and not recommended.
-
Review and reinforce sterile techniques for handling all materials.
-
Issue 3: Cells are Growing Poorly and Appear Unhealthy, but the Medium is Clear
-
Suspected Contaminant: Mycoplasma or Endotoxin (B1171834)
-
Troubleshooting Steps:
-
Mycoplasma Testing: Perform a specific test for mycoplasma. Common methods include PCR, fluorescence staining (e.g., with DAPI or Hoechst), and ELISA.[1][6][7][8][9]
-
Endotoxin Testing: Use the Limulus Amebocyte Lysate (LAL) assay to quantify endotoxin levels in your natural product stock solution and culture medium.[10][11]
-
Quarantine: Isolate the suspected cultures and any shared reagents until the test results are available.
-
Source Investigation: If positive for mycoplasma or high levels of endotoxin, test all reagents, including the natural product extract, to identify the source.
-
Data Presentation
Table 1: Comparison of Mycoplasma Detection Methods
| Method | Sensitivity | Specificity | Time to Result | Equipment Required |
| Microbiological Culture | Gold Standard | High | 28 days | Specialized media, incubator |
| PCR/qPCR | Very High[9] | Very High[8] | 3-5 hours[9] | Thermal cycler |
| Fluorescence Staining | Moderate to High | Moderate | < 1 hour | Fluorescence microscope |
| ELISA | High | High | 2-4 hours | Plate reader |
| LAMP | High | High[6] | ~1 hour[6] | Heat block/water bath |
Table 2: Efficacy of Sterilization Methods for Natural Product Extracts
| Sterilization Method | Efficacy in Removing Microbes | Impact on Bioactive Compounds | Recommended Use |
| Syringe Filtration (0.22 µm) | High for bacteria and fungi | Minimal | Recommended for most natural products |
| Autoclaving (121°C, 15 min) | Very High | High potential for degradation[3][4][5] | Only for known heat-stable compounds |
| Gamma Irradiation | Very High | Potential for chemical alteration | For heat-sensitive solid materials |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma using conventional PCR.
Materials:
-
Cell culture supernatant
-
DNA extraction kit
-
Mycoplasma-specific primers
-
Taq DNA polymerase and dNTPs
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis system
Methodology:
-
Sample Preparation: Collect 1 mL of cell culture supernatant from a culture that is 80-100% confluent. It is recommended to culture cells without antibiotics for at least two weeks prior to testing.
-
DNA Extraction: Extract DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification:
-
Prepare a PCR master mix containing Taq polymerase, dNTPs, forward and reverse primers, and PCR buffer.
-
Add the extracted DNA template to the master mix. Include positive (known mycoplasma DNA) and negative (sterile water) controls.
-
Perform PCR using a thermal cycler with an appropriate annealing temperature for the specific primers used. A typical program includes an initial denaturation, 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose gel.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.
-
Protocol 2: Endotoxin Detection by LAL Assay (Chromogenic Method)
This protocol outlines the basic steps for quantifying endotoxin levels.
Materials:
-
Sample (natural product extract, media, etc.)
-
LAL reagent kit (chromogenic)
-
Endotoxin-free water, tubes, and pipette tips
-
Heating block or incubating plate reader (37°C)
-
Spectrophotometer or plate reader
Methodology:
-
Sample Preparation: Dilute the sample with endotoxin-free water to fall within the detection range of the assay and to overcome potential product inhibition.
-
Standard Curve: Prepare a standard curve using the provided endotoxin standard.
-
Assay Procedure:
-
Add the standards, samples, and negative controls to an endotoxin-free microplate.
-
Add the LAL reagent to each well.
-
Incubate the plate at 37°C for the time specified in the kit instructions.
-
Add the chromogenic substrate to each well and incubate for the recommended time.
-
Stop the reaction using the stop solution provided in the kit.
-
-
Data Analysis:
-
Measure the absorbance of each well at the specified wavelength (e.g., 405 nm).
-
Plot the standard curve and determine the endotoxin concentration in the samples based on their absorbance. Results are typically expressed in Endotoxin Units per milliliter (EU/mL).
-
Visualizations
Caption: LPS-induced TLR4 signaling pathway leading to inflammation.[12][13][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. actabotanica.org [actabotanica.org]
- 3. Effects of different sterilization methods of herbal formula on phytochemical compounds and antibacterial activity against mastitis-causing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Detection of Mycoplasma Contamination of Cell Culture by A Loop-Mediated Isothermal Amplification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive and quantitative microassay for the detection of mycoplasma contamination: inhibition of IL-2 dependent cell line proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Stealthy Invader â How to Detect a Mycoplasma Contamination? | Minerva Biolabs GmbH [news.minerva-biolabs.com]
- 10. corning.com [corning.com]
- 11. cellsciences.com [cellsciences.com]
- 12. Network Viewer for NDEx [ndexbio.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Lathyrane Diterpenoids: A Technical Guide to Interpreting Complex NMR Spectra of EuphorbEia Factor L7b and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of lathyrane-type diterpenoids, such as Euphorbia factor L7b, isolated from Euphorbia species, presents a significant challenge due to their complex three-dimensional structures and the resulting intricate NMR spectra. Severe signal overlap in the ¹H NMR spectrum, coupled with complex spin systems, often complicates the complete and accurate assignment of proton and carbon signals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating these complexities. While specific NMR data for this compound is not publicly available, this guide utilizes data from closely related, well-characterized lathyrane diterpenoids from Euphorbia lathyris to illustrate common problems and their solutions.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of a lathyrane diterpenoid shows severe signal crowding, especially in the aliphatic region. How can I begin to deconvolute these signals?
A1: Signal crowding in the 1.0-2.5 ppm region is a hallmark of lathyrane diterpenoids due to the numerous methylene (B1212753) and methine protons in the flexible macrocyclic skeleton.
-
Initial Approach: Start by identifying unique and well-resolved signals. These often include olefinic protons, protons adjacent to heteroatoms (e.g., oxygen-bearing carbons), and methyl singlets or doublets.
-
2D NMR is Crucial: It is nearly impossible to resolve the aliphatic region without 2D NMR. A ¹H-¹H COSY (Correlation Spectroscopy) experiment is the first essential step to establish proton-proton coupling networks and trace out spin systems.[1][2]
-
HSQC for Proton-Carbon Correlation: A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum will correlate each proton signal to its directly attached carbon, helping to distinguish overlapping proton signals if their attached carbons have different chemical shifts.
Q2: I am struggling to differentiate between diastereotopic protons in my spectra. What is the best approach?
A2: Diastereotopic protons on methylene groups are common in these rigid and complex molecules and will appear as distinct signals with geminal coupling.
-
COSY and HSQC Analysis: In the COSY spectrum, both diastereotopic protons will show a correlation to each other (geminal coupling) and may show correlations to different neighboring protons. The HSQC spectrum will show both proton signals correlating to the same carbon signal.
-
ROESY/NOESY for Spatial Proximity: A ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is invaluable. Spatial correlations between one of the diastereotopic protons and other nearby protons in the structure can help in their unambiguous assignment.
Q3: The stereochemistry of the cyclopropane (B1198618) ring and various stereocenters is difficult to determine. Which NMR experiments are most informative?
A3: Determining the relative stereochemistry is a primary challenge. A combination of coupling constant analysis and NOE data is required.
-
Coupling Constants (J-values): The magnitude of the vicinal coupling constants (³JHH) obtained from a high-resolution ¹H NMR spectrum can provide information about the dihedral angles between protons, which is related to the stereochemistry.
-
NOESY/ROESY: These experiments are critical for determining through-space proximities between protons. Strong NOE correlations between protons on different parts of the molecule can define the relative stereochemistry of stereocenters. For instance, a strong NOE between a methyl group and a methine proton can indicate they are on the same face of the molecule.[3]
Q4: How can I confidently assign the quaternary carbons in this compound and its analogs?
A4: Quaternary carbons do not have directly attached protons and will not show correlations in an HSQC spectrum. Their assignment relies on long-range correlations.
-
HMBC is Key: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is designed to show correlations between protons and carbons over two to three bonds. By observing correlations from known proton signals to a quaternary carbon, its position in the carbon skeleton can be determined. For example, correlations from multiple methyl proton singlets to a single quaternary carbon can pinpoint its location.[4]
Troubleshooting Guides
Problem 1: Ambiguous HMBC Correlations
Symptoms: An HMBC correlation could correspond to a 2-bond or 3-bond coupling, leading to uncertainty in fragment assembly.
Troubleshooting Steps:
-
Cross-reference with COSY: Ensure that the protons showing the HMBC correlation are not directly coupled in the COSY spectrum, which would indicate a potential 4-bond correlation that is less common but possible.
-
Analyze ³JCH vs. ²JCH: While not always definitive, the intensity of HMBC cross-peaks can sometimes hint at the coupling pathway. Generally, ³JCH correlations are stronger than ²JCH.
-
Utilize 1D Selective Gradient NOE or ROE: Irradiating a specific proton and observing which carbons show an NOE can provide spatial proximity information that can help resolve ambiguities in connectivity.
Problem 2: Overlapping Signals in 2D Spectra
Symptoms: Cross-peaks in COSY, HSQC, or HMBC spectra are overlapping, making unambiguous assignments difficult.
Troubleshooting Steps:
-
Optimize NMR Parameters:
-
Increase Digital Resolution: Acquiring more data points in both dimensions can improve the resolution of the 2D spectrum.
-
Use Different Solvents: Changing the solvent (e.g., from CDCl₃ to C₆D₆ or CD₃OD) can induce differential shifts in proton signals, potentially resolving overlaps.
-
-
Employ Advanced NMR Techniques:
-
TOCSY (Total Correlation Spectroscopy): This experiment can reveal entire spin systems, even if some signals are overlapped. By picking a well-resolved proton in a spin system, all other coupled protons in that system will show a correlation.
-
1D Selective Experiments (e.g., 1D TOCSY, 1D NOESY): These experiments provide higher resolution for a select group of interacting protons, helping to dissect regions of signal overlap.
-
Experimental Protocols
A typical workflow for the structural elucidation of a lathyrane diterpenoid like this compound involves a suite of NMR experiments.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
2. 1D NMR Acquisition:
-
¹H NMR: Acquire a high-resolution spectrum to observe chemical shifts, coupling constants, and integrations.
-
¹³C NMR and DEPT: Acquire a broadband decoupled ¹³C spectrum to identify all carbon signals. DEPT-135 and DEPT-90 experiments are then used to differentiate between CH₃, CH₂, CH, and quaternary carbons.
3. 2D NMR Acquisition:
-
¹H-¹H COSY: To identify proton-proton scalar coupling networks.
-
¹H-¹³C HSQC: To identify one-bond proton-carbon correlations.
-
¹H-¹³C HMBC: To identify two- and three-bond proton-carbon correlations, crucial for connecting spin systems and assigning quaternary carbons.
-
ROESY or NOESY: To identify through-space correlations for stereochemical assignments.
Data Presentation
The following tables present representative NMR data for lathyrane diterpenoids from Euphorbia lathyris, which can serve as a reference for interpreting spectra of related compounds like this compound.
Table 1: Representative ¹H NMR Data for a Lathyrane Skeleton
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 5.48 | t | 3.0 |
| 5 | 6.24 | d | 9.0 |
| 7 | 5.48 | d | 8.0 |
| 12 | 6.59 | dd | 11.5, 1.0 |
| 16a | 4.95 | s | |
| 16b | 4.85 | s | |
| 17-CH₃ | 1.10 | d | 7.0 |
| 18-CH₃ | 1.21 | s | |
| 19-CH₃ | 1.22 | s | |
| 20-CH₃ | 1.80 | s | |
| OAc | 2.15 | s | |
| OBz | 7.45-8.10 | m |
Data compiled from published spectra of lathyrane diterpenoids like Euphorbia factor L1 and L3.[5][6]
Table 2: Representative ¹³C NMR Data for a Lathyrane Skeleton
| Position | δC (ppm) | Type (DEPT) |
| 1 | 47.8 | CH |
| 2 | 37.7 | CH |
| 3 | 80.5 | CH |
| 4 | 49.9 | CH |
| 5 | 65.1 | CH |
| 6 | 58.8 | C |
| 13 | 135.9 | C |
| 14 | 196.7 | C (C=O) |
| 15 | 91.7 | C |
| 16 | 113.2 | CH₂ |
| OAc (C=O) | 170.5 | C |
| OBz (C=O) | 166.2 | C |
Data compiled from published spectra of lathyrane diterpenoids like Euphorbia factor L1 and L3.[5][6]
Visualizations
Experimental Workflow for NMR-Based Structure Elucidation
Caption: A generalized workflow for the structure elucidation of complex natural products using NMR spectroscopy.
Logical Relationship for Spectral Interpretation
Caption: Logical flow from raw NMR data to deduced structural features for a complex molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Constituents from Euphorbia esula - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Euphorb-L7b in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Euphorbia factor L7b and related lathyrane diterpenoids.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments aimed at evaluating the efficacy and mechanisms of resistance to this compound.
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability assays (e.g., MTT, SRB). | 1. Uneven cell seeding density.2. Inconsistent drug concentration due to improper mixing.3. Fluctuation in incubation conditions (temperature, CO2).4. Contamination of cell cultures. | 1. Ensure a single-cell suspension before seeding; check for clumps. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even settling.2. Vortex stock solutions before diluting and gently pipette to mix when adding to culture wells.3. Regularly calibrate incubators and ensure proper sealing of plates or flasks.4. Perform routine mycoplasma testing and practice sterile techniques. |
| Observed IC50 value for this compound is significantly higher than expected. | 1. The cell line may have intrinsic or acquired resistance.2. The compound may have degraded.3. Incorrect assay duration for the cell line's doubling time. | 1. Check for the expression of ABC transporters like P-glycoprotein (P-gp). Consider using a P-gp inhibitor (e.g., Verapamil) as a control to see if it restores sensitivity.2. Store the compound as recommended (typically at -20°C or -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles.[1]3. Ensure the assay duration allows for at least two cell divisions in the untreated control group. |
| No reversal of resistance when co-administering with a known P-gp inhibitor. | 1. Resistance may be mediated by other ABC transporters (e.g., MRP1, ABCG2).2. The concentration of the P-gp inhibitor may be suboptimal.3. The resistance mechanism may be independent of drug efflux (e.g., target mutation, altered apoptosis pathways). | 1. Test for the expression of other ABC transporters. Use inhibitors specific to other transporters if available.2. Perform a dose-response experiment for the P-gp inhibitor to determine its optimal non-toxic concentration.3. Investigate downstream signaling pathways (e.g., apoptosis, cell cycle) to identify alterations in resistant cells. |
| Difficulty in generating a stable drug-resistant cell line. | 1. The initial drug concentration is too high, causing excessive cell death.2. The incremental dose increase is too rapid.3. The cell line is not suitable for developing resistance to this compound. | 1. Start with a concentration at or below the IC50 of the parental cell line.2. Increase the drug concentration gradually, only after the cells have recovered and are proliferating steadily at the current concentration.3. Some cell lines may not readily develop resistance. Consider trying a different cell line or using a different method like genetic engineering (e.g., CRISPR) to induce resistance. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is an isolathyrolditerpene, a type of natural compound isolated from plants of the Euphorbia genus.[1] While specific studies on L7b are limited, related lathyrane diterpenoids are known to exert cytotoxic effects on cancer cells.[2][3][4] The primary mechanism of action is believed to be the induction of apoptosis (programmed cell death) and disruption of the normal cell cycle, leading to an accumulation of cells in the G1 and early S phases.[2]
Q2: My cancer cells are showing resistance to this compound. What is the most common mechanism of resistance?
A2: The most frequently documented mechanism of resistance to lathyrane diterpenoids and many other chemotherapeutic agents is the overexpression of ATP-binding cassette (ABC) transporters.[5][6] P-glycoprotein (P-gp/ABCB1) is a prominent member of this family that functions as a drug efflux pump, actively removing cytotoxic compounds from the cell, thereby reducing their intracellular concentration and efficacy.[7] Other transporters like Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) and Breast Cancer Resistance Protein (BCRP/ABCG2) can also contribute to this phenotype.[2][6]
Q3: How can I test if my resistant cells are overexpressing P-glycoprotein (P-gp)?
A3: You can assess P-gp overexpression through several methods:
-
Western Blotting: To quantify the amount of P-gp protein in your resistant cell line compared to the parental (sensitive) line.
-
Immunofluorescence (IF) or Flow Cytometry: To visualize the localization and quantify the level of P-gp on the cell surface.
-
Functional Assays: Use a fluorescent P-gp substrate like Rhodamine 123. Resistant cells overexpressing P-gp will show lower intracellular fluorescence as the dye is actively pumped out. This effect can be reversed by co-incubation with a P-gp inhibitor.
Q4: Can lathyrane diterpenoids, including this compound, be used to overcome multidrug resistance (MDR)?
A4: Yes, paradoxically, many lathyrane diterpenes have been identified as potent modulators of P-gp.[3][7] They can act as competitive or non-competitive inhibitors of the P-gp pump, thereby blocking the efflux of other chemotherapeutic drugs. This chemosensitizing effect can restore the efficacy of conventional anticancer drugs in resistant cells.[8] It is proposed that some lathyrane diterpenes may act as high-affinity substrates for P-gp, effectively competing with other drugs for transport.[7]
Q5: Are there signaling pathways other than drug efflux that could be involved in resistance?
A5: While drug efflux is a major factor, other mechanisms can contribute to resistance. These can include alterations in signaling pathways that control apoptosis (e.g., upregulation of anti-apoptotic proteins like Bcl-2), changes in cell cycle checkpoints, or modifications of the drug's molecular target. For instance, some compounds from Euphorbia have been shown to interact with pathways like PI3K/Akt and JAK/STAT, and alterations in these pathways could potentially contribute to a resistant phenotype.
Data Presentation
Cytotoxic Activity of Lathyrane Diterpenoids
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other representative lathyrane diterpenoids against various human cancer cell lines.
| Compound | Cell Line(s) | IC50 (µM) | Reference |
| This compound | Not Specified | 23.9 | [5] |
| Euphorbia Factor L3 | A549 (Lung) | 34.04 ± 3.99 | [9] |
| Euphorbia Factor L9 | A549, MDA-MB231, KB, MCF-7, KB-VIN | Strongest activity among tested factors | [3] |
| Euphofischer A | C4-2B (Prostate) | 11.3 | [4] |
| Jolkinolide B | HL-60 (Leukemia), SMMC-7721 (Hepatoma) | 4.7, 7.6 | [10] |
| Compound 13 (from E. lathyris) | HCT116, MCF-7, 786-0, HepG2 | 6.44, 8.43, 15.3, 9.32 | [11] |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line by Continuous Exposure
This protocol describes a common method for developing a cancer cell line with acquired resistance to a cytotoxic compound.
-
Determine Parental IC50: First, accurately determine the IC50 of this compound for your parental (sensitive) cancer cell line using a standard cell viability assay (e.g., MTT or SRB).
-
Initial Exposure: Culture the parental cells in their standard medium containing this compound at a concentration equal to or slightly below the IC50.
-
Monitor and Subculture: Monitor the cells daily. Initially, significant cell death is expected. When the surviving cells begin to actively proliferate and reach 70-80% confluency, subculture them into a new flask with the same concentration of the drug.
-
Stepwise Dose Escalation: Once the cells show stable growth at the current drug concentration (typically after 2-3 passages), double the concentration of this compound in the culture medium.
-
Repeat and Stabilize: Repeat the process of monitoring, subculturing, and dose escalation. This process can take several months.
-
Characterization: Once the cells can proliferate in a significantly higher drug concentration (e.g., 5-10 times the parental IC50), the resistant cell line is established. Characterize the resistant phenotype by comparing its IC50 to the parental line and investigate the underlying resistance mechanisms.
-
Maintenance: Maintain the resistant cell line in a medium containing a maintenance dose of the drug to ensure the stability of the resistant phenotype.
Protocol 2: Sulforhodamine B (SRB) Cell Viability Assay
This assay is used to determine cytotoxicity by measuring the protein content of adherent cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or other compounds) and incubate for 48-72 hours. Include untreated and solvent-only controls.
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Read Absorbance: Shake the plate for 5 minutes on a plate shaker and measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the solvent control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: P-gp mediated multidrug resistance and its inhibition.
Caption: Experimental workflow for resistance studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. real.mtak.hu [real.mtak.hu]
- 8. researchgate.net [researchgate.net]
- 9. DIACETYL BENZOYL LATHYROL | 218916-52-0 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Bacopaside I | CAS:382148-47-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Adjusting pH for optimal Euphorbia factor L7b activity
Data Unavailability Notice
Our comprehensive search for scientific literature and experimental data regarding "Euphorbia factor L7b" has yielded no specific information for this particular compound. The available research primarily focuses on other lathyrane-type diterpenoids isolated from Euphorbia lathyris, such as Euphorbia factors L1, L2, L3, L8, and L9.
Therefore, we are currently unable to provide a detailed technical support center with troubleshooting guides, FAQs, quantitative data, experimental protocols, and signaling pathways specifically for this compound. The information that is available pertains to related but distinct molecules.
We recommend verifying the specific factor of interest. Should you wish to proceed with information on other characterized Euphorbia factors, please specify which compound you would like us to focus on. We would be pleased to generate the requested technical content for one of the documented Euphorbia factors.
Validation & Comparative
Comparative Cytotoxicity Analysis: Euphorbia Factor L7b vs. L7a
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of two lathyrane-type diterpenoids, Euphorbia factor L7b and Euphorbia factor L7a. This analysis is based on available experimental data and aims to inform research and development in oncology and related fields.
Data Presentation: Quantitative Cytotoxicity
Direct comparative data on the cytotoxicity of this compound and L7a against a broad range of cancer cell lines is limited in the current scientific literature. However, a study evaluating their anti-inflammatory properties, a key aspect of their potential therapeutic effect, provides a direct comparison of their activity in murine macrophage-like RAW264.7 cells. This activity is indicative of their cytotoxic potential within the context of immune response modulation.
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound | RAW264.7 | Nitric Oxide (NO) Inhibition | 23.9 |
| Euphorbia factor L7a | RAW264.7 | Nitric Oxide (NO) Inhibition | 44.4 |
Table 1: Comparison of the inhibitory concentration (IC50) of this compound and L7a on nitric oxide production in LPS-stimulated RAW264.7 cells.
The data indicates that This compound exhibits a more potent inhibitory effect on nitric oxide production in RAW264.7 cells than Euphorbia factor L7a , suggesting a stronger anti-inflammatory and potentially cytotoxic activity in this cell line. Further studies are required to determine the cytotoxic profile of these compounds across a diverse panel of human cancer cell lines.
Experimental Protocols
The following is a detailed methodology for a standard cytotoxicity assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is commonly used to assess the cytotoxic potential of compounds like Euphorbia factors.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Cancer cells are harvested from culture and seeded into 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Stock solutions of this compound and L7a are prepared in dimethyl sulfoxide (B87167) (DMSO).
-
A series of dilutions of each compound are made in culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is aspirated, and 100 µL of the medium containing the test compounds is added to each well. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are also included.
-
-
Incubation:
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Following the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
The cell viability is calculated as a percentage of the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
Signaling Pathway
Lathyrane diterpenoids, the class of compounds to which Euphorbia factors L7a and L7b belong, are known to exert their cytotoxic and anti-inflammatory effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation. A primary target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .
Caption: Proposed mechanism of action for Lathyrane Diterpenoids via inhibition of the NF-κB pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of chemical compounds.
Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.
A Comparative Analysis of Euphorbia Factors and Paclitaxel on Breast Cancer Cells
A head-to-head comparison of the diterpenoid Euphorbia factor L7b and the established chemotherapeutic agent paclitaxel (B517696) reveals significant data gaps for the former, necessitating a broader examination of related Euphorbia compounds. While paclitaxel's mechanisms are well-documented, the anti-cancer potential of lathyrane diterpenoids from the Euphorbia genus is an active area of research. This guide provides a comparative overview based on available preclinical data for various Euphorbia factors against paclitaxel in breast cancer cell lines.
Introduction
Paclitaxel, a member of the taxane (B156437) family, is a cornerstone in the treatment of various cancers, including breast cancer. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. In contrast, lathyrane diterpenoids, such as the Euphorbia factors isolated from Euphorbia lathyris, represent a class of natural compounds with demonstrated cytotoxic and pro-apoptotic activities against cancer cells. While specific data for this compound remains elusive in publicly available scientific literature, this guide will compare the effects of other documented Euphorbia factors with paclitaxel on breast cancer cells, focusing on cytotoxicity and the induction of apoptosis.
Cytotoxicity Profile
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the available IC50 values for various Euphorbia factors and paclitaxel in two common breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
Table 1: Cytotoxicity (IC50) of Euphorbia Factors in Breast Cancer Cell Lines
| Compound | Breast Cancer Cell Line | IC50 (µM) |
| Euphorbia factor L1 | MDA-MB-231 | > 40 |
| Euphorbia factor L2 | MDA-MB-231 | > 40 |
| Euphorbia factor L3 | MDA-MB-231 | 16.2 |
| Euphorbia factor L8 | MDA-MB-231 | 25.3 |
| Euphorbia factor L9 | MDA-MB-231 | 1.8 |
| Euphorbia Factor L12 | MCF-7 | 12.4 |
| Euphorbia Factor L17 | MCF-7 | 36.2 |
| Euphorbia factor L28 | MCF-7, MDA-MB-231 | Not specified, but evaluated |
Table 2: Cytotoxicity (IC50) of Paclitaxel in Breast Cancer Cell Lines
| Compound | Breast Cancer Cell Line | IC50 |
| Paclitaxel | MCF-7 | 3.5 µM |
| Paclitaxel | MDA-MB-231 | 0.3 µM - 5 µM |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay method.
Induction of Apoptosis
Both paclitaxel and various compounds from the Euphorbia genus have been shown to induce apoptosis, or programmed cell death, in breast cancer cells.
Paclitaxel treatment of MCF-7 cells has been shown to cause a concentration-dependent increase in apoptotic cells, reaching up to 43% of the cell population.[1] In another study, paclitaxel treatment of MDA-MB-231 cells resulted in approximately 56% apoptosis.[2]
While specific quantitative data on apoptosis induction by individual Euphorbia factors in breast cancer cells is limited, studies on related compounds and extracts from the Euphorbia genus consistently demonstrate pro-apoptotic effects. For instance, Euphorbia factor L3 has been shown to induce apoptosis in lung cancer cells via the mitochondrial pathway.[3] Furthermore, extracts from Euphorbia hirta have been reported to induce apoptosis in MCF-7 cells through a caspase-3 independent pathway, activating caspases-2, 6, 8, and 9.
Mechanisms of Action & Signaling Pathways
Paclitaxel
Paclitaxel's primary mechanism is the stabilization of microtubules, which disrupts their dynamic instability required for cell division, leading to G2/M phase cell cycle arrest and subsequent apoptosis. Beyond this, paclitaxel has been shown to modulate key signaling pathways. One significant pathway affected is the PI3K/AKT pathway, which is crucial for cell survival and proliferation. Paclitaxel can inhibit this pathway by downregulating the expression of phosphorylated AKT (p-AKT), thereby promoting apoptosis in breast cancer cells.[4][5]
Euphorbia Factors
The precise signaling pathways for most Euphorbia factors in breast cancer cells are not as well-elucidated as for paclitaxel. However, available research points towards the induction of apoptosis through the intrinsic or mitochondrial pathway. This is often characterized by the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the activation of a cascade of caspases. For example, Euphorbia factor L2 was shown to induce apoptosis in lung cancer cells through the mitochondrial pathway.[6] More specifically, Euphorbia factor L1 has been found to suppress breast cancer liver metastasis by downregulating Discoidin Domain Receptor 1 (DDR1), which in turn enhances the infiltration of CD4+ and CD8+ T lymphocytes into the tumor.[7]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or paclitaxel) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat breast cancer cells with the test compound at a concentration around its IC50 value for a designated time. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative / PI-positive: Necrotic cells.
-
Conclusion
Paclitaxel is a well-established and potent chemotherapeutic agent with a clearly defined mechanism of action against breast cancer cells. The available data on lathyrane diterpenoids from Euphorbia lathyris, including several "Euphorbia factors," indicate that these natural compounds also possess significant cytotoxic and pro-apoptotic properties against breast cancer cells. However, a direct comparison is hampered by the lack of specific experimental data for this compound. The existing evidence for other Euphorbia factors suggests that their potency can be comparable to paclitaxel in certain breast cancer cell lines, although this varies between compounds and cell types. The distinct mechanisms of action, with paclitaxel targeting microtubules and Euphorbia factors appearing to act through mitochondrial- and immune-mediated pathways, suggest potential for further investigation, possibly in combination therapies. Future research focusing on the systematic evaluation of individual Euphorbia factors, including L7b, is crucial to fully understand their therapeutic potential in breast cancer treatment.
References
- 1. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Euphorbia factor L1 suppresses breast cancer liver metastasis via DDR1-mediated immune infiltration - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Euphorbia factors in different Euphorbia species
For Researchers, Scientists, and Drug Development Professionals
The genus Euphorbia is a rich and diverse source of bioactive diterpenoids, compounds that have garnered significant interest in the scientific community for their potent biological activities.[1] These "Euphorbia factors," primarily macrocyclic and polycyclic diterpenes, exhibit a wide range of pharmacological effects, including cytotoxic, anti-inflammatory, and antiviral properties.[1] This guide provides a comparative analysis of prominent diterpenoids isolated from various Euphorbia species, presenting quantitative data on their bioactivities, detailed experimental protocols for their study, and a visualization of a key signaling pathway they modulate.
The structural diversity of these compounds, which includes skeletal types such as tigliane, ingenane, jatrophane, and lathyrane, is a key determinant of their biological function.[1][2] One of the most well-known examples is ingenol (B1671944) mebutate, a diterpene from Euphorbia peplus, which has been developed into a topical treatment for actinic keratosis.[1] The potent bioactivities of these compounds, particularly their cytotoxicity against cancer cell lines, have made them valuable leads in the quest for new therapeutic agents.
Data Presentation: Comparative Bioactivity of Euphorbia Diterpenoids
The following table summarizes the cytotoxic and anti-inflammatory activities of various diterpenoids isolated from different Euphorbia species. The data, presented as IC50 values, allows for a direct comparison of the potency of these compounds in different experimental models.
| Diterpenoid Type | Compound | Source Species | Tested Activity | Cell Line/Model | IC50 Value (µM) |
| Tigliane | Phorbol (B1677699) Ester Derivative | Euphorbia nicaeensis | Anti-HIV | HIV-1 NL4.3 | 1.10 - 7.47 |
| Ingenane | 17-Hydroxyingenol-17-benzoate-20-angelate | Euphorbia horrida | Cytotoxicity | MCF-7, CACO2 | 16.1, 15.6 (µg/mL)[3] |
| Jatrophane | Jatrophane Diterpenoid | Euphorbia kansui | Anti-inflammatory (NO inhibition) | RAW264.7 macrophages | Moderate (IC50 not specified) |
| Lathyrane | Lathyrane Diterpenoid | Euphorbia lathyris | Multidrug Resistance Reversal | - | Potent inhibition of P-glycoprotein |
| ent-Isopimarane | ent-Isopimarane Diterpenoid | Euphorbia hylonoma | Anti-inflammatory (NO inhibition) | RAW264.7 macrophages | 7.12 - 12.73[4] |
| ent-Abietane | Euphonoid H and I | Euphorbia fischeriana | Cytotoxicity | C4-2B, C4-2B/ENZR, MDA-MB-231, HCT-15, RKO | See specific data in source[5] |
| Various | Ethanolic Extract | Euphorbia inarticulata | Cytotoxicity | Huh-7, HeLa | 104.62, 145.11 (µg/mL)[6] |
| Various | Methanolic Extract | Euphorbia lactea | Cytotoxicity | HepG-2, MCF-7 | 5.2, 5.1 (µg/mL)[7] |
| Various | Methanolic Extract | Euphorbia obesa | Cytotoxicity | HepG-2 | 6.3 (µg/mL)[8] |
| Various | Methanolic Extract | Euphorbia officinarum | Cytotoxicity | CACO2 | 7.2 (µg/mL)[8] |
Experimental Protocols
Isolation and Purification of Diterpenoids from Euphorbia Species
This protocol provides a general methodology for the extraction and isolation of diterpenoids from Euphorbia plant material. Specific details may need to be optimized depending on the species and the target compounds.
a. Plant Material and Extraction:
-
Air-dry the plant material (e.g., aerial parts, roots) at room temperature and grind it into a fine powder.
-
Extract the powdered material with methanol (B129727) (or another suitable solvent like ethanol) at room temperature for an extended period (e.g., 72 hours), repeating the extraction process multiple times to ensure exhaustive extraction.[9]
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
b. Fractionation:
-
Suspend the crude extract in a water-methanol mixture and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
-
Concentrate each fraction to dryness to yield the respective sub-extracts.
c. Chromatographic Separation:
-
Subject the bioactive fraction (determined by preliminary screening) to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Pool the fractions containing similar compounds.
-
Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) to isolate the pure diterpenoids.[9]
d. Structure Elucidation:
-
Identify the chemical structures of the isolated compounds using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]
a. Cell Culture and Treatment:
-
Seed the desired cancer cell lines in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[5]
-
Prepare serial dilutions of the isolated diterpenoids in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).[5]
b. MTT Assay Procedure:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.[11]
-
Incubate the plates for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by metabolically active cells.[11]
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[12]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[13]
c. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.
Mandatory Visualization
Protein Kinase C (PKC) Activation Pathway
Many bioactive diterpenoids from Euphorbia, such as phorbol esters and ingenol mebutate, are potent activators of the Protein Kinase C (PKC) family of enzymes.[14] PKC isoforms play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. The activation of PKC by these diterpenoids often mimics the action of the endogenous signaling molecule diacylglycerol (DAG). This activation can trigger downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which can ultimately lead to the observed cytotoxic or anti-inflammatory effects.[15]
Caption: PKC signaling pathway activated by Euphorbia factors.
References
- 1. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tutvital.tut.ac.za [tutvital.tut.ac.za]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrpub.org [hrpub.org]
- 7. Flavonoids from the Genus Euphorbia: Isolation, Structure, Pharmacological Activities and Structure–Activity Relationships [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Effect of phorbol 12-myristate 13-acetate activated signaling pathways on 1α, 25 dihydroxyvitamin D3 regulated human 25-hydroxyvitamin D3 24-hydroxylase gene expression in differentiated Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Molecular Target of Euphorbia Factor L7b: A Comparative Guide to CRISPR-Based and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The identification of a bioactive compound's molecular target is a critical step in the drug discovery pipeline, transforming a promising "hit" into a viable lead.[1][2] Euphorbia factor L7b, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris, has demonstrated notable bioactivity, with related compounds exhibiting potent cytotoxicity against various cancer cell lines.[3][4] However, its precise molecular mechanism of action remains to be elucidated. This guide provides a comparative overview of modern techniques for identifying and confirming the molecular target of natural products like this compound, with a special focus on the powerful CRISPR-Cas9 gene-editing technology.
Overview of Target Deconvolution Strategies
Identifying the protein(s) a small molecule interacts with to elicit a cellular response is a complex challenge.[2] Over the years, several powerful methodologies have been developed, broadly categorized into genetic and biochemical approaches. While traditional methods like affinity chromatography have been mainstays, genetic screening techniques, particularly those using CRISPR, offer an unbiased, functional readout of a compound's activity in a native cellular environment.[5][6]
The table below provides a high-level comparison of the leading methodologies for molecular target identification.
Table 1: Comparison of Key Methodologies for Molecular Target Identification
| Methodology | Principle | Typical Throughput | Key Advantage | Key Limitation |
| CRISPR-Cas9 Screening | Loss-of-function genetic screen. Cells lacking the target gene survive treatment with a cytotoxic compound.[7] | Genome-wide | Unbiased; identifies functionally essential genes in a native cellular context.[6] | Identifies necessary pathway components, not just the direct binding target; indirect effects possible. |
| Affinity Chromatography-MS | A "bait" molecule (modified L7b) is immobilized to "fish" for binding partners (prey) from cell lysates for MS identification.[1][8] | Low to Medium | Provides direct evidence of a physical protein-ligand interaction.[9] | Requires chemical modification of the compound, which may alter binding; can miss low-affinity interactions.[5] |
| RNA interference (RNAi) Screening | Similar to CRISPR, but uses siRNA/shRNA to knockdown gene expression rather than knockout.[1] | Genome-wide | Established technology with well-developed libraries and protocols. | Incomplete knockdown can lead to false negatives; significant off-target effects are common.[7] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein, increasing its melting temperature. Changes are detected by quantifying soluble protein after heat shock. | Proteome-wide | Label-free and performed in a cellular context (lysate or intact cells). | Not all protein-ligand interactions result in a significant thermal shift; technically demanding. |
Deep Dive 1: CRISPR-Cas9 for Unbiased Target Discovery
CRISPR-based screening is a revolutionary approach that leverages the cell's own genetics to reveal a drug's mechanism of action.[6][7] For a cytotoxic compound like this compound, a positive selection screen is employed. The principle is simple: in a population of cells where each cell has a single gene knocked out, only cells lacking the essential target of L7b will survive treatment.
References
- 1. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 2. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of action of cytotoxic compounds from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biocompare.com [biocompare.com]
- 7. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 9. Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Published Data on Euphorbia Factor L7b: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published bioactivity data for Euphorbia factor L7b, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris. The objective is to facilitate independent verification of the reported findings by presenting the available quantitative data, detailed experimental protocols, and relevant biological pathways.
Quantitative Bioactivity Data
Published data on the biological activity of this compound is currently limited. A 2018 study investigating the anti-inflammatory effects of various lathyrane diterpenoids reported the following inhibitory concentration:
| Compound | Biological Activity | Assay | Cell Line | IC50 (µM) |
| This compound | Nitric Oxide Inhibition | Griess Assay | RAW 264.7 Macrophages | 23.9 |
| Aminoguanidine (Positive Control) | Nitric Oxide Inhibition | Griess Assay | RAW 264.7 Macrophages | 17.5 |
Table 1: Inhibitory concentration (IC50) of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Data for the positive control, aminoguanidine, is included for comparison.
Experimental Protocols
The following is a detailed methodology for the nitric oxide inhibition assay used to determine the IC50 value of this compound.
Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages
1. Cell Culture and Seeding:
-
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 1.5 × 10^5 cells/mL and incubated for 24 hours.
2. Compound Treatment and Stimulation:
-
Stock solutions of this compound are prepared in dimethyl sulfoxide (B87167) (DMSO).
-
The cultured RAW 264.7 cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce nitric oxide production and incubated for an additional 24 hours.
3. Measurement of Nitric Oxide Production (Griess Assay):
-
After the incubation period, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
An equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) is added to each well containing the supernatant.
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The quantity of nitrite, a stable metabolite of nitric oxide, is determined from a standard curve generated with known concentrations of sodium nitrite.
4. Cell Viability Assay (MTT Assay):
-
To ensure that the observed inhibition of nitric oxide production is not due to cytotoxicity, a concurrent cell viability assay is performed.
-
After the 24-hour incubation with the compound and LPS, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to the remaining cells in the original plate and incubated for 4 hours.
-
The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
5. Data Analysis:
-
The IC50 value, the concentration of the compound that inhibits 50% of nitric oxide production, is calculated from the dose-response curve.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the nitric oxide inhibitory activity of this compound.
Signaling Pathway
While specific signaling pathway studies for this compound are not yet available, many lathyrane diterpenoids are known to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism.
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
A Comparative Analysis of the Structure-Activity Relationships of Euphorbia Factors L1, L3, and L7b
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the biological activities of three lathyrane diterpenoids, supported by experimental data.
This guide provides a detailed comparison of the structure-activity relationships of Euphorbia factors L1, L3, and L7b, a class of lathyrane diterpenoids isolated from plants of the Euphorbia genus. These compounds have garnered significant interest in the scientific community for their diverse and potent biological activities. This document summarizes their effects on cancer cell cytotoxicity and inflammation, providing quantitative data, detailed experimental methodologies, and visual representations of their proposed mechanisms of action to aid in drug discovery and development efforts.
Comparative Biological Activity
The biological activities of Euphorbia factors L1, L3, and L7b have been evaluated in several in vitro studies. Their effects on cytotoxicity against cancer cells and their anti-inflammatory properties are summarized below.
Cytotoxicity
The cytotoxic effects of Euphorbia factors L1 and L3 have been assessed against the human lung carcinoma cell line A549. Euphorbia factor L3 demonstrates greater potency in inhibiting cell proliferation compared to Euphorbia factor L1.
Table 1: Cytotoxicity of Euphorbia Factors L1 and L3 against A549 Cancer Cells
| Compound | IC50 (µM)[1] |
| Euphorbia Factor L1 | 51.34 ± 3.28 |
| Euphorbia Factor L3 | 34.04 ± 3.99 |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Anti-inflammatory Activity
The anti-inflammatory potential of Euphorbia factors L1, L3, and L7b has been investigated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. In this assay, Euphorbia factor L7b exhibited the most potent anti-inflammatory effect.
Table 2: Anti-inflammatory Activity of Euphorbia Factors L1, L3, and L7b
| Compound | IC50 (µM) for NO Inhibition |
| Euphorbia Factor L1 | 12.7 |
| Euphorbia Factor L3 | 15.0 |
| This compound | 23.9 |
IC50: The half maximal inhibitory concentration, representing the concentration of a substance that is required for 50% inhibition of a biological process.
Chemical Structures
The distinct biological activities of these compounds can be attributed to subtle differences in their chemical structures. All three are based on the lathyrane diterpenoid skeleton.
-
Euphorbia Factor L1: C₃₂H₄₀O₈
-
Euphorbia Factor L3: C₃₁H₃₈O₇
-
This compound: C₃₃H₄₀O₉[2]
Mechanisms of Action
The differential activities of Euphorbia factors L1 and L3 in cancer cells are linked to distinct molecular pathways. While the specific signaling pathway for the anti-inflammatory action of L7b is yet to be fully elucidated, the mechanisms for L1 and L3 are better understood.
Euphorbia Factor L1: Reversal of Multidrug Resistance
Euphorbia factor L1 has been shown to reverse multidrug resistance (MDR) in cancer cells that overexpress the ATP-binding cassette transporter B1 (ABCB1), also known as P-glycoprotein. L1 does not alter the expression levels of ABCB1 but rather inhibits its efflux pump function, leading to an intracellular accumulation of chemotherapeutic drugs.[][4] This suggests a direct or indirect interaction with the transporter protein itself.
Caption: Mechanism of L1 in reversing multidrug resistance.
Euphorbia Factor L3: Induction of Apoptosis
Euphorbia factor L3 exerts its cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[1][5][6] This process is mediated through the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm.[1][5] Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis.
References
- 1. realgenelabs.com [realgenelabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. en.sunny-biotech.com [en.sunny-biotech.com]
- 5. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Synergistic Effects of Euphorbia Factor L7b with Known Chemotherapeutics: A Research Frontier
For researchers, scientists, and drug development professionals, the exploration of natural compounds that can enhance the efficacy of existing cancer treatments is a pivotal area of study. Euphorbia factor L7b, a lathyrane-type diterpenoid, has been identified (CAS Number: 93550-95-9); however, a comprehensive review of publicly available scientific literature reveals a significant gap in research regarding its synergistic effects with known chemotherapeutics.
At present, there is no specific experimental data, detailed protocols, or elucidated signaling pathways concerning the combination of this compound with standard chemotherapeutic agents such as doxorubicin (B1662922), cisplatin, or paclitaxel. This indicates that the synergistic potential of this particular compound remains a largely unexplored frontier in cancer research.
While direct evidence for this compound is lacking, the broader class of lathyrane diterpenoids, isolated from various Euphorbia species, has shown promise in preclinical studies. These related compounds have been investigated for their cytotoxic properties and their ability to modulate multidrug resistance (MDR), a major obstacle in cancer chemotherapy.
Potential of Lathyrane Diterpenoids in Combination Therapy: A General Overview
Studies on other lathyrane diterpenoids have suggested that they may enhance the efficacy of chemotherapeutic drugs through various mechanisms. A key area of investigation has been their role as P-glycoprotein (P-gp) inhibitors. P-gp is a transmembrane pump that actively removes chemotherapeutic agents from cancer cells, leading to drug resistance. By inhibiting P-gp, certain lathyrane diterpenoids could potentially increase the intracellular concentration of chemotherapeutics, thereby restoring their cytotoxic effects.
One study, for instance, indicated that lathyranes from Euphorbia piscatoria synergistically enhanced the antiproliferative activity of doxorubicin in resistant cancer cells. This highlights the potential of this class of compounds to overcome MDR.
Future Directions and the Unexplored Potential of this compound
The absence of specific research on this compound presents a unique opportunity for novel investigations. Future studies could be designed to:
-
Evaluate the in vitro synergistic effects of this compound with a panel of standard chemotherapeutic drugs across various cancer cell lines, including those with known drug resistance mechanisms.
-
Determine key quantitative metrics such as the Combination Index (CI) to ascertain whether the interaction is synergistic, additive, or antagonistic.
-
Elucidate the underlying molecular mechanisms by which this compound may enhance chemosensitivity. This could involve investigating its effects on drug efflux pumps, apoptosis pathways, cell cycle regulation, and other relevant signaling cascades.
-
Conduct in vivo studies in animal models to assess the therapeutic efficacy and safety of combination treatments involving this compound.
Below is a conceptual workflow for future research endeavors aimed at exploring the synergistic potential of this compound.
A Head-to-Head Comparison of Euphorbia Factor L7b and Ingenol Mebutate for Drug Development Professionals
An objective analysis of two potent diterpenoids from the Euphorbia genus, summarizing their known biological activities, mechanisms of action, and available experimental data to inform researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of Euphorbia factor L7b, a lathyrane diterpenoid from Euphorbia lathyris, and ingenol (B1671944) mebutate, an ingenane (B1209409) diterpenoid from Euphorbia peplus. While ingenol mebutate has been clinically developed and is well-characterized, data on this compound is more limited. This comparison leverages available data for a direct head-to-head analysis and draws upon findings from closely related lathyrane diterpenoids to provide a broader context for the potential mechanisms of this compound.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and ingenol mebutate, highlighting their distinct biological activities.
Table 1: In Vitro Anti-Inflammatory and Cytotoxic Activity
| Compound | Assay | Cell Line | Endpoint | Result (IC₅₀) |
| This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 (murine macrophages) | Anti-inflammatory | 23.9 µM[1][2] |
| Ingenol Mebutate | Cytotoxicity (Induction of Necrosis) | Various cancer cell lines | Cytotoxicity | High micromolar range (~200-300 µM)[3] |
| PKC Activation | N/A | Enzymatic Activity | Nanomolar range[1][4] |
Table 2: Clinical Efficacy of Ingenol Mebutate for Actinic Keratosis
| Treatment Area | Complete Clearance Rate | Partial Clearance Rate (≥75% reduction) |
| Face and Scalp (0.015% gel, 3 days) | 42.2% | 63.9%[5][6] |
| Trunk and Extremities (0.05% gel, 2 days) | 34.1% | 49.1%[5][6] |
Comparative Analysis of Mechanism of Action
Ingenol Mebutate: A Dual Mechanism of Action
Ingenol mebutate is known for its dual mechanism of action, making it an effective topical agent.[7] Initially, it induces rapid cellular necrosis in the treated area.[3] This is followed by a robust inflammatory response characterized by the infiltration of neutrophils, which contributes to the elimination of residual dysplastic cells.[5]
At the molecular level, ingenol mebutate is a potent activator of Protein Kinase C (PKC), particularly the PKCδ isoform.[1][4] Activation of the PKC pathway triggers a downstream signaling cascade, including the MEK/ERK pathway, which is implicated in its cytotoxic effects.[8]
This compound: An Emerging Profile
Direct mechanistic studies on this compound are not extensively available. However, its classification as a lathyrane diterpenoid allows for informed postulation based on the activities of related compounds.
-
Anti-Inflammatory Activity: The known activity of this compound is the inhibition of nitric oxide production in macrophages, suggesting a primary anti-inflammatory effect.[1][2] This is a common characteristic among lathyrane diterpenoids.[9] The underlying mechanism likely involves the modulation of inflammatory signaling pathways such as NF-κB.
-
Cytotoxicity and Apoptosis: Many lathyrane diterpenoids isolated from Euphorbia lathyris have demonstrated cytotoxic activity against various cancer cell lines.[7][10] A common mechanism of cell death induced by these compounds is apoptosis, often proceeding through the intrinsic mitochondrial pathway.[10][11] This involves the disruption of mitochondrial membrane potential, release of cytochrome c, and activation of caspases. It is plausible that this compound may also induce apoptosis, though further experimental validation is required.
-
PKC Activation: Several lathyrane diterpenoids have been identified as PKC activators.[1][4] Given that ingenol mebutate's activity is heavily reliant on PKC activation, investigating whether this compound shares this capability would be a critical point of comparison.
Signaling Pathways and Experimental Workflows
To visualize the distinct and potentially overlapping mechanisms, the following diagrams illustrate the known signaling pathway for ingenol mebutate and a putative pathway for this compound based on related lathyrane diterpenoids.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ingenol 3-angelate induces dual modes of cell death and differentially regulates tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. benchchem.com [benchchem.com]
- 8. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity and Apoptosis Inducing Effects of Some Lathyrane and Tigliane Diterpenes against Breast Cancer Cell Lines | Traditional and Integrative Medicine [jtim.tums.ac.ir]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Euphorbia Factor L7b: A Procedural Guide
I. Immediate Safety and Hazard Information
Compounds derived from the Euphorbia genus are known to be irritants and may have other toxic properties. All personnel handling these substances must be thoroughly trained on the potential hazards and the necessary safety precautions.
Table 1: Summary of Hazards and First-Aid Measures for Related Euphorbia Compounds
| Hazard Route | Symptoms | First-Aid Procedure |
| Inhalation | Coughing, sneezing, potential irritation of the throat with a feeling of tightness in the chest.[1][2] | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Redness, swelling, dryness, and itching.[1] May cause mild irritation.[2] | Immediately wash the affected area with copious amounts of soap and water.[2][3] Remove contaminated clothing and wash it before reuse.[3] If irritation persists, seek medical attention.[1] |
| Eye Contact | Severe pain, redness, swelling, and blurred vision.[1] | Immediately flush eyes with large amounts of water for at least 15 minutes, ensuring to separate the eyelids.[2][3] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1] |
| Ingestion | Irritation of the throat, nausea, and stomach pain may occur.[2] | Do NOT induce vomiting.[3] Rinse the mouth thoroughly with water and seek immediate medical attention.[3] |
II. Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling Euphorbia factor compounds.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or splash risks.[1] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For significant exposure risk, consider additional protective clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a respirator may be necessary.[3] |
III. Step-by-Step Disposal Procedure for Small Quantities
This procedure is intended for small-scale laboratory waste and should be adapted in consultation with your institution's EHS guidelines.
-
Containment:
-
Ensure all waste materials, including contaminated consumables (e.g., pipette tips, gloves, paper towels), are collected in a designated, properly labeled, and sealed hazardous waste container.[3]
-
The container should be made of a material compatible with the waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("Euphorbia factor L7b" and any solvents used), and the associated hazards (e.g., "Irritant," "Toxic").
-
-
Storage:
-
Waste Pickup:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this material down the drain or in regular trash.[3]
-
IV. Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the material.[3]
-
Clean-up:
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Caption: Workflow for the safe handling and disposal of Euphorbia factor compounds.
References
Essential Safety and Operational Guidance for Handling Euphorbia Factor L7b
Immediate Safety and Personal Protective Equipment (PPE)
Handling Euphorbia factor L7b requires stringent adherence to safety protocols to prevent exposure. Phorbol (B1677699) esters are known skin and eye irritants, with potential for systemic toxicity upon absorption and are considered tumor promoters.[1]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | To provide a robust barrier against skin contact. Nitrile offers good chemical resistance. |
| Eye Protection | Chemical splash goggles and a full-face shield.[2][3] | To protect eyes and face from splashes of liquids or fine dust particles. |
| Lab Coat | Disposable, solid-front, back-closing lab coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with P100 filters. | To protect against inhalation of aerosolized particles, especially when handling the powdered form. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Handling Procedures
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents before starting.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Aliquoting:
-
Handle the solid compound with care to avoid generating dust.[1]
-
Use a dedicated, calibrated microbalance inside the fume hood.
-
If creating solutions, add the solvent to the vial containing the compound slowly to avoid splashing.
-
-
Post-Handling:
-
Wipe down the work area within the fume hood with a deactivating solution (e.g., 5% sodium hypochlorite), followed by a rinse with 70% ethanol (B145695) and then water.[1]
-
Carefully doff PPE, avoiding self-contamination.
-
Emergency Procedures
Spill Response:
-
Evacuate: Immediately alert others and evacuate the area.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Decontaminate (if trained):
-
For minor spills, trained personnel should wear appropriate PPE.[1]
-
Cover the spill with an absorbent material.
-
Gently sweep up solid spills, avoiding dust generation. Dampening with water can help.[1]
-
Use a HEPA-filtered vacuum for larger quantities of dust.[1]
-
Decontaminate the area with 5% sodium hypochlorite (B82951) solution, allowing for a 15-minute contact time, followed by a thorough rinse.[1]
-
Exposure Response:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Disposal Plan
All waste contaminated with this compound is considered hazardous.
-
Solid Waste:
-
Includes contaminated gloves, lab coats, pipette tips, and absorbent materials.
-
Collect in a dedicated, clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect in a sealed, labeled, and chemically compatible hazardous waste container.
-
Do not mix with other chemical waste streams unless compatibility has been verified.
-
-
Sharps:
-
Dispose of in a designated sharps container for hazardous chemical waste.
-
All hazardous waste must be disposed of through the institution's environmental health and safety department in accordance with local and national regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
